molecular formula C13H15N3O2 B1678540 Pyrolan CAS No. 87-47-8

Pyrolan

Cat. No.: B1678540
CAS No.: 87-47-8
M. Wt: 245.28 g/mol
InChI Key: GEDIWDLJKRKBFT-UHFFFAOYSA-N
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Description

Pyrolan, with the chemical name (5-methyl-2-phenylpyrazol-3-yl) N,N-dimethylcarbamate, is a carbamate compound with the CAS Registry Number 87-47-8 and a molecular weight of 245.28 g/mol . This compound is provided as a high-purity material for research and development purposes in the fields of chemical and environmental science. Its primary research value lies in its historical use as an insecticide, and it serves as a model compound for studying the mode of action and environmental impact of carbamate chemicals . The mechanism of action of this compound, which is central to its research applications, involves the inhibition of the enzyme acetylcholinesterase . This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic junctions, a process that is critical for understanding neurotoxic effects in model organisms. Studies utilizing this compound contribute to the broader understanding of the persistence and hydrolysis rates of carbamates in the environment, which is vital for ecological risk assessment . Physically, this compound has a melting point of approximately 50 °C and a boiling point in the range of 160-162 °C at 0.2 mmHg pressure . Its density is calculated to be about 1.15 g/cm³, and it has a flash point near 178.7 °C, which are important parameters for safe handling in the laboratory . The compound is supplied with associated analytical data and is accompanied by a certificate of analysis. It is strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as it is incompatible with strong oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-phenylpyrazol-3-yl) N,N-dimethylcarbamate
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InChI

InChI=1S/C13H15N3O2/c1-10-9-12(18-13(17)15(2)3)16(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3
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InChI Key

GEDIWDLJKRKBFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=NN(C(=C1)OC(=O)N(C)C)C2=CC=CC=C2
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Molecular Formula

C13H15N3O2
Record name PYROLAN
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DSSTOX Substance ID

DTXSID6042361
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Molecular Weight

245.28 g/mol
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Physical Description

Pyrolan is a crystalline solid. (NTP, 1992)
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Boiling Point

320 to 324 °F at 0.2 mmHg (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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CAS No.

87-47-8
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Melting Point

122 °F (NTP, 1992)
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Foundational & Exploratory

Pyrolan's Mechanism of Action on Acetylcholinesterase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrolan, a carbamate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide delineates the core mechanism of action of this compound on acetylcholinesterase, drawing upon the well-established principles of carbamate insecticide toxicology. Due to the limited availability of specific quantitative data for this compound, this document focuses on the generalized, yet highly relevant, mechanism of action shared by carbamate inhibitors. We will explore the kinetics of this interaction, provide detailed experimental protocols for its investigation, and visualize the involved pathways and workflows.

Introduction to Acetylcholinesterase and Carbamate Inhibition

Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses.[1] It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a reaction essential for allowing cholinergic neurons to return to their resting state after activation.[2][3] The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues.[3]

Carbamate insecticides, including this compound, are known inhibitors of AChE.[2] Their mechanism of action involves the carbamylation of the serine residue within the enzyme's active site, rendering the enzyme temporarily inactive. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.

The Core Mechanism: Reversible Carbamylation

The interaction between a carbamate inhibitor like this compound and acetylcholinesterase is a multi-step process that can be characterized as a reversible or pseudo-irreversible inhibition. The general steps are as follows:

  • Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate inhibitor initially binds non-covalently to the active site of acetylcholinesterase, forming a reversible Michaelis-Menten complex.

  • Carbamylation of the Active Site: The serine hydroxyl group in the active site attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme, where the carbamoyl moiety is covalently attached to the serine residue, and the alcohol portion of the carbamate is released.

  • Spontaneous Reactivation (Decarbamylation): The carbamylated enzyme is relatively stable but can undergo spontaneous hydrolysis to regenerate the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, but is generally faster than the dephosphorylation caused by organophosphate inhibitors.

This cycle of inhibition and slow reactivation is what defines the "pseudo-irreversible" nature of many carbamate insecticides.

Quantitative Analysis of Acetylcholinesterase Inhibition

Carbamate InhibitorEnzyme SourceIC50 ValueKi ValueInhibition TypeReference
PhysostigmineHuman AChE~7.6 nM-Competitive(Implied)
RivastigmineHuman AChE~4.1 µM-Mixed
CarbarylNot SpecifiedNot SpecifiedNot SpecifiedReversible(General)
AldicarbNot SpecifiedNot SpecifiedNot SpecifiedReversible(General)

Note: The lack of specific data for this compound underscores the need for further experimental investigation to accurately quantify its inhibitory potency against acetylcholinesterase.

Experimental Protocols for Studying Acetylcholinesterase Inhibition

The most common method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the Ellman's assay. This colorimetric method provides a robust and high-throughput-compatible way to measure enzyme activity.

Principle of the Ellman's Assay

The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the acetylcholinesterase activity.

Detailed Experimental Protocol

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the this compound test solution and the positive control.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a specific volume of phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

    • Control wells (100% activity): Add the same volumes of phosphate buffer, DTNB solution, and the solvent used for the test compound.

    • Blank wells: Add the same volumes of phosphate buffer and DTNB solution, but no enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of the Reaction:

    • Add the ATCI substrate solution to all wells simultaneously to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizing the Mechanism and Workflow

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the molecular interactions at the cholinergic synapse and the point of disruption by this compound.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binding Choline_Acetate Choline_Acetate AChE->Choline_Acetate Products: Choline + Acetate Inhibited_AChE Carbamylated AChE (Inactive) AChR->Postsynaptic Signal Transduction Choline_Acetate->Presynaptic Choline Reuptake This compound This compound (Carbamate) This compound->AChE Inhibition

Caption: Inhibition of acetylcholinesterase by this compound at the cholinergic synapse.

Experimental Workflow for Investigating this compound's Inhibition of Acetylcholinesterase

This diagram outlines the logical steps involved in the experimental determination of this compound's inhibitory effects on acetylcholinesterase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Acetylcholinesterase Solution Mix_Reagents Mix Enzyme, DTNB, and this compound in Microplate Prep_Enzyme->Mix_Reagents Prep_Substrate Prepare Acetylthiocholine (Substrate) Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_DTNB Prepare DTNB Solution Prep_DTNB->Mix_Reagents Prep_Inhibitor Prepare this compound (Inhibitor) Dilutions Prep_Inhibitor->Mix_Reagents Preincubate Pre-incubate Mix_Reagents->Preincubate Preincubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk/Dixon Plots) Calc_Rate->Kinetic_Analysis Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50 Det_Ki Determine Ki and Inhibition Type Kinetic_Analysis->Det_Ki

Caption: Experimental workflow for determining the kinetics of this compound's inhibition of acetylcholinesterase.

Conclusion

This compound, as a carbamate insecticide, functions by inhibiting acetylcholinesterase through a mechanism of reversible carbamylation of the enzyme's active site serine residue. This leads to an accumulation of acetylcholine and subsequent neurotoxicity. While specific quantitative kinetic data for this compound remains elusive in the current body of scientific literature, the well-established methodologies described herein provide a clear framework for its determination. The provided diagrams offer a visual representation of the molecular mechanism and the experimental steps required for its elucidation. Further research is warranted to precisely characterize the inhibitory profile of this compound and to better understand its toxicological and potential pharmacological properties.

References

Pyrolan as a Reversible Inhibitor of Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyrolan

This compound, also known by its chemical name 3-Methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate and manufacturer's code G-22008, is a crystalline solid belonging to the carbamate class of pesticides.[1][2] Carbamate pesticides were first introduced in the 1950s and are widely used in agriculture and public health to control insect populations.[1] The primary mode of action for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system in both insects and mammals.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number87-47-8
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
AppearanceCrystalline solid
Melting Point50°C
Boiling Point160-162°C at 0.2 mmHg
SolubilityPossesses water and lipid solubility

The Role of Acetylcholinesterase in Cholinergic Signaling

Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses. During neurotransmission, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve signal. To ensure the precise control of signaling, ACh must be rapidly removed from the synaptic cleft. AChE, located in the synaptic cleft, catalyzes the hydrolysis of ACh into choline and acetic acid, effectively ending the signal transmission. The inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors, which can lead to neurotoxicity.

Mechanism of Reversible Inhibition of AChE by this compound

This compound, like other carbamate insecticides, functions as a reversible inhibitor of AChE. The mechanism of inhibition involves the carbamylation of a serine residue within the active site of the enzyme. This process can be described in two main steps:

  • Formation of a Carbamylated Enzyme: this compound binds to the active site of AChE, and the dimethylcarbamoyl moiety is transferred to the hydroxyl group of a catalytically active serine residue. This results in the formation of a carbamylated enzyme and the release of the leaving group (3-methyl-1-phenyl-5-hydroxypyrazole).

  • Spontaneous Reactivation (Decarbamylation): The carbamylated AChE is relatively stable but can undergo spontaneous hydrolysis. This decarbamylation process regenerates the active enzyme, restoring its function. The rate of this reactivation is significantly slower than the deacetylation that occurs during the hydrolysis of acetylcholine, but it is this reversibility that distinguishes carbamate inhibitors from irreversible organophosphate inhibitors.

The reversibility of the inhibition is a key characteristic of carbamate pesticides.

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis AChE_inhibited Carbamylated AChE (Inactive) AChE_active->AChE_inhibited Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate This compound This compound This compound->AChE_active Carbamylation AChE_inhibited->AChE_active Spontaneous Decarbamylation (Slow) Leaving_Group 3-methyl-1-phenyl-5-hydroxypyrazole AChE_inhibited->Leaving_Group

Mechanism of reversible AChE inhibition by this compound.

Quantitative Analysis of AChE Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.

Table 2: AChE Inhibition Data for Selected Carbamate Insecticides

CompoundOrganism/Enzyme SourceIC50KiReference
CarbarylRat Brain1.4 µM-(Implied from study)
PhysostigmineElectric Eel-0.02 µM
NeostigmineElectric Eel-0.02 µM
RivastigmineHuman Recombinant4.15 µM-

Note: This table provides context for the inhibitory potential of carbamates. The absence of specific data for this compound highlights a gap in the publicly available literature.

Experimental Protocol for Determining AChE Inhibition

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Principle

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The produced thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.

Materials
  • Acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes, or recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (or other test inhibitor)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to the desired test concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and DTNB.

    • Control wells (100% activity): Add buffer, DTNB, AChE, and the solvent used for the inhibitor.

    • Test wells: Add buffer, DTNB, AChE, and the desired concentration of this compound solution.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per unit time).

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

G prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) setup_plate Set up 96-well Plate (Blank, Control, Test Wells) prep_reagents->setup_plate pre_incubate Pre-incubate Plate setup_plate->pre_incubate add_substrate Add Substrate (ATCI) to Initiate Reaction pre_incubate->add_substrate read_absorbance Kinetic Measurement (Absorbance at 412 nm) add_substrate->read_absorbance analyze_data Data Analysis (Calculate % Inhibition, IC50) read_absorbance->analyze_data determine_kinetics Further Analysis (Lineweaver-Burk/Dixon Plots for Ki) analyze_data->determine_kinetics

Experimental workflow for an AChE inhibition assay.

Downstream Effects of AChE Inhibition

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the hyperstimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic). This overstimulation disrupts normal nerve function and is responsible for the toxic effects observed in insects and the potential toxicity in non-target organisms.

The downstream effects of excessive cholinergic stimulation can be broadly categorized by the mnemonic "SLUDGEM" for muscarinic effects and include effects on nicotinic receptors.

  • Muscarinic Effects (SLUDGEM):

    • S alivation

    • L acrimation (tearing)

    • U rination

    • D efecation

    • G astrointestinal cramping

    • E mesis (vomiting)

    • M iosis (pupil constriction)

  • Nicotinic Effects:

    • Muscle fasciculations (twitching)

    • Muscle weakness

    • Paralysis (including respiratory muscles)

    • Tachycardia and hypertension (due to stimulation of sympathetic ganglia)

In the central nervous system, cholinergic overstimulation can lead to tremors, convulsions, and eventually, respiratory failure, which is often the cause of death in acute poisoning.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh_increase Increased Acetylcholine in Synapse AChE->ACh_increase Leads to Muscarinic_receptors Muscarinic Receptors ACh_increase->Muscarinic_receptors Hyperstimulation Nicotinic_receptors Nicotinic Receptors ACh_increase->Nicotinic_receptors Hyperstimulation CNS_effects CNS Effects (Tremors, Convulsions) ACh_increase->CNS_effects In CNS SLUDGEM SLUDGEM Effects (Salivation, Lacrimation, etc.) Muscarinic_receptors->SLUDGEM Muscle_effects Muscle Fasciculations, Weakness, Paralysis Nicotinic_receptors->Muscle_effects

References

Methodological & Application

Application Notes and Protocols: Pyrolan in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan, also known by its synonym Isolan and the code G-22008, is a synthetic carbamate insecticide.[1][2] Carbamate insecticides are derivatives of carbamic acid and function as neurotoxins in insects, exhibiting a mechanism of action similar to organophosphate insecticides.[2][3] this compound has been historically utilized in agricultural applications for the control of various insect pests.[1] Notably, it possesses systemic properties, making it effective against sucking insects like aphids. This document provides detailed application notes, experimental protocols, and a summary of available data on this compound for research and development purposes.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate
Synonyms Pyralan, G-22008, Isolan
CAS Number 87-47-8
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Appearance Crystalline solid
Solubility Soluble in water

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This inhibition is reversible as carbamates form an unstable complex with the enzyme.

Pyrolan_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse\nTransmission Nerve Impulse Transmission AChR->Nerve Impulse\nTransmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Termination of\nNerve Impulse Termination of Nerve Impulse AChE->Termination of\nNerve Impulse This compound This compound This compound->AChE Inhibits Inhibited_AChE Inhibited AChE ACh Accumulation ACh Accumulation Inhibited_AChE->ACh Accumulation Continuous Nerve\nStimulation Continuous Nerve Stimulation ACh Accumulation->Continuous Nerve\nStimulation Paralysis & Death Paralysis & Death Continuous Nerve\nStimulation->Paralysis & Death

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Efficacy Data

Target PestCommon NameLife StageBioassay MethodLC50 / LD5095% Confidence IntervalReference
Myzus persicaeGreen Peach AphidAdult / NymphSystemic UptakeData Not AvailableData Not Available
Tetranychus urticaeTwo-spotted Spider MiteAdult / NymphLeaf Dip / SprayData Not AvailableData Not Available
Aphis fabaeBlack Bean AphidAdult / NymphSystemic UptakeData Not AvailableData Not Available
Musca domesticaHouseflyAdultTopical ApplicationData Not AvailableData Not Available

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound or other carbamate insecticides.

Insect Bioassay: Systemic Efficacy against Aphids (e.g., Myzus persicae)

This protocol is designed to assess the systemic activity of an insecticide when taken up by the plant.

Systemic_Insecticide_Bioassay_Workflow start Start prep_plants 1. Plant Preparation (e.g., cabbage seedlings in hydroponics) start->prep_plants prep_solutions 2. Prepare this compound Solutions (serial dilutions in nutrient solution + control) prep_plants->prep_solutions treatment 3. Systemic Treatment (Place plant roots in insecticide solutions) prep_solutions->treatment incubation 4. Incubation (24-48 hours for uptake) treatment->incubation infestation 5. Aphid Infestation (Transfer a known number of aphids onto leaves of treated plants) incubation->infestation mortality_assessment 6. Mortality Assessment (Count dead/moribund aphids at 24, 48, and 72 hours post-infestation) infestation->mortality_assessment data_analysis 7. Data Analysis (Calculate corrected mortality, determine LC50) mortality_assessment->data_analysis end End data_analysis->end

Figure 2: Workflow for systemic insecticide bioassay.

Methodology:

  • Plant Preparation: Grow host plants (e.g., cabbage or bell pepper for Myzus persicae) hydroponically or in a soil-free medium to ensure controlled uptake of the test compound.

  • Insecticide Solutions: Prepare a series of dilutions of this compound in the hydroponic nutrient solution. Include a control group with nutrient solution only.

  • Systemic Application: Place the roots of the prepared plants into the respective insecticide solutions for a defined period (e.g., 24-48 hours) to allow for systemic uptake.

  • Insect Infestation: After the uptake period, transfer a known number of synchronized age-group aphids (e.g., 10-20 adults or late-instar nymphs) onto the leaves of each plant using a fine brush.

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the degree of AChE inhibition by this compound.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of acetylcholinesterase (from a commercial source, e.g., electric eel) and a separate solution of the substrate, acetylthiocholine iodide (ATCI). Also, prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Inhibitor Incubation: In a 96-well microplate, add the AChE solution to wells containing various concentrations of this compound (dissolved in an appropriate solvent like DMSO, then diluted in buffer) and a control (solvent only). Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for enzyme inhibition.

  • Enzymatic Reaction: Initiate the reaction by adding the ATCI and DTNB solutions to each well.

  • Spectrophotometric Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change (yellow) is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to the control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Pesticide Residue Analysis in Plant Tissues

This protocol outlines a general procedure for determining the concentration of this compound residues in crop samples.

Pesticide_Residue_Analysis_Workflow start Start sampling 1. Sample Collection (Collect representative crop samples) start->sampling homogenization 2. Sample Homogenization (Blend samples to a uniform consistency) sampling->homogenization extraction 3. Extraction (QuEChERS) (Add acetonitrile and salts, shake vigorously) homogenization->extraction cleanup 4. Dispersive SPE Cleanup (Remove interfering matrix components) extraction->cleanup analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis quantification 6. Quantification (Compare sample peaks to a calibration curve) analysis->quantification end End quantification->end

Figure 3: Workflow for pesticide residue analysis.

Methodology:

  • Sample Preparation: Homogenize a representative sample of the crop tissue (e.g., leaves, fruit).

  • Extraction: Use a suitable extraction method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile followed by the addition of salts to induce phase separation.

  • Cleanup: Further purify the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components like pigments and lipids.

  • Instrumental Analysis: Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection and quantification of this compound residues.

  • Quantification: Quantify the amount of this compound in the sample by comparing the peak area from the sample to a calibration curve generated from certified reference standards.

Safety Precautions

This compound is a cholinesterase inhibitor and should be handled with extreme care. Users should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All work with the pure compound or concentrated solutions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a carbamate insecticide with a well-understood mechanism of action involving the inhibition of acetylcholinesterase. Its systemic properties make it particularly suitable for managing sucking pests in agricultural settings. While specific quantitative efficacy data against a broad range of agricultural pests is limited in recent literature, the provided protocols offer a robust framework for researchers to evaluate the insecticidal properties of this compound and similar compounds. Further investigation into historical data may provide more specific efficacy values to aid in its potential re-evaluation or in the development of new pest management strategies.

References

Protocol for Pyrolan Bioassay in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting bioassays with Pyrolan, a carbamate insecticide, using the model organism Drosophila melanogaster. This compound functions as a cholinesterase inhibitor, and this protocol outlines methods for determining its lethal and sublethal effects, including impacts on mortality, locomotor function, and acetylcholinesterase (AChE) activity.[1] These protocols are designed for researchers in toxicology, pharmacology, and drug development to assess the biological effects of this compound and similar compounds.

Introduction

This compound is a synthetic carbamate insecticide that exerts its toxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects. Drosophila melanogaster is a powerful model organism for toxicological studies due to its short life cycle, well-characterized genome, and the availability of numerous genetic tools. This protocol details the procedures for evaluating the toxicity of this compound in both adult and larval stages of D. melanogaster.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, reversibly carbamoylates the serine hydroxyl group in the active site of acetylcholinesterase. This prevents acetylcholine from binding to the enzyme and being hydrolyzed. The accumulation of acetylcholine in the nervous system leads to hyperexcitability, loss of coordinated movement, and eventually paralysis.

cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Acetylcholine Receptor ACh->Receptor Binds Products Choline + Acetate AChE->Products Neuron Postsynaptic Neuron Receptor->Neuron Stimulates This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound as a cholinesterase inhibitor.

Experimental Protocols

Materials and Reagents
  • Drosophila melanogaster (e.g., Canton-S or other wild-type strain)

  • Standard Drosophila medium

  • This compound (analytical grade)

  • Solvent for this compound (e.g., acetone or ethanol)

  • Sucrose

  • Distilled water

  • Vials for fly culture and exposure

  • Micropipettes

  • Acetylcholinesterase (AChE) activity assay kit

  • Phosphate buffered saline (PBS)

  • Homogenizer

  • Spectrophotometer

Acute Toxicity Bioassay (Adult Flies)

This protocol determines the median lethal concentration (LC50) of this compound in adult flies using a feeding assay.

Experimental Workflow

prep Prepare this compound Solutions expose Expose Flies to this compound-laced food prep->expose flies Collect Adult Flies (3-5 days old) starve Starve Flies (2-4 hours) flies->starve starve->expose observe Record Mortality (at 24, 48, 72 hours) expose->observe lc50 Calculate LC50 observe->lc50

Caption: Workflow for the adult acute toxicity bioassay.

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of dilutions in a 5% sucrose solution. A suggested starting range, based on the toxicity of other carbamate insecticides in Drosophila, is 0.1, 1, 10, 100, and 500 µg/mL.[2] A control solution should contain the same concentration of the solvent without this compound.

  • Fly Preparation: Collect adult flies (3-5 days old) and anesthetize them lightly with CO2 or by cooling.

  • Exposure: Place 20-25 flies of a single sex into a vial containing a filter paper disc saturated with 200 µL of a specific this compound dilution or the control solution.

  • Incubation: Keep the vials at a constant temperature (e.g., 25°C) and humidity.

  • Mortality Assessment: Record the number of dead flies at 24, 48, and 72 hours post-exposure. Flies that are immobile and do not respond to gentle prodding are considered dead.

  • LC50 Calculation: Use the mortality data to calculate the LC50 value using probit analysis or other appropriate statistical software.

Sublethal Effects: Negative Geotaxis Assay

This assay assesses locomotor deficits, a common sublethal effect of neurotoxic insecticides.

Procedure:

  • Exposure: Expose adult flies to sublethal concentrations of this compound (e.g., concentrations below the calculated LC50) for 24 hours as described in the acute toxicity assay.

  • Apparatus: Use a vertical glass or plastic column (e.g., a 25 cm long, 1.5 cm diameter tube) with a line marked 8 cm from the bottom.

  • Assay:

    • Transfer a group of 10-15 flies into the column and allow them to acclimatize for 5 minutes.

    • Gently tap the column to bring all flies to the bottom.

    • Record the number of flies that climb past the 8 cm mark within 10 seconds.

    • Repeat the assay 3-5 times for each group of flies, with a 1-minute rest period between trials.

  • Data Analysis: Calculate the percentage of flies that successfully climb for each concentration and compare it to the control group.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay directly measures the inhibition of AChE by this compound.

Procedure:

  • Exposure: Expose adult flies to various concentrations of this compound for a defined period (e.g., 24 hours).

  • Sample Preparation:

    • Homogenize the heads of 5-10 flies in cold PBS.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for the AChE activity measurement.

  • AChE Assay:

    • Use a commercial acetylcholinesterase activity assay kit and follow the manufacturer's instructions. These kits are typically based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces a colored product that can be measured spectrophotometrically.

  • Data Analysis: Calculate the AChE activity for each this compound concentration and express it as a percentage of the activity in the control group.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on typical results for carbamate insecticides.

Table 1: Acute Toxicity of this compound in Adult D. melanogaster

This compound Concentration (µg/mL)Mortality (%) at 24hMortality (%) at 48hMortality (%) at 72h
Control (Solvent only)025
0.151015
1203550
10608595
100100100100
500100100100

Table 2: Sublethal Effects of this compound on Locomotor Activity (Negative Geotaxis)

This compound Concentration (µg/mL)Successful Climbers (%)
Control (Solvent only)95
0.0180
0.165
130

Table 3: Inhibition of Acetylcholinesterase (AChE) Activity by this compound

This compound Concentration (µg/mL)AChE Activity (% of Control)
Control (Solvent only)100
0.0185
0.150
120

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the toxicity of this compound in Drosophila melanogaster. By combining acute toxicity testing with sublethal behavioral and biochemical assays, researchers can gain a detailed understanding of the insecticide's effects. The use of Drosophila as a model system offers a rapid and cost-effective means to screen for the toxicity of novel compounds and to investigate the mechanisms of action of known toxicants.

References

Application Notes and Protocols: Pyrolan as a Positive Control in Cholinesterase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. In the development of novel cholinesterase inhibitors, robust and reliable in vitro assays are essential. A critical component of these assays is the use of a well-characterized positive control to validate assay performance and normalize results.

Pyrolan (CAS No. 87-47-8), a carbamate insecticide, is a known cholinesterase inhibitor.[1][2] Like other carbamates, it acts by carbamylating the serine residue in the active site of cholinesterases, leading to a reversible inhibition of their activity.[2] Its established inhibitory properties make it a suitable candidate for use as a positive control in cholinesterase inhibition assays.

These application notes provide a detailed protocol for utilizing this compound as a positive control in a colorimetric cholinesterase assay based on the Ellman's method.

Mechanism of Action of this compound

This compound is a carbamate compound that functions as a reversible inhibitor of cholinesterases.[2] The mechanism involves the transfer of its dimethylcarbamoyl group to the active site serine of the enzyme, forming a transiently stable carbamylated enzyme. This covalent modification renders the enzyme inactive. The subsequent decarbamoylation and regeneration of the active enzyme are significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in effective inhibition.

Quantitative Data for Cholinesterase Inhibition

Researchers are advised to experimentally determine the IC50 values for this compound using the protocol provided below. For comparative purposes, the table below includes reported IC50 values for other well-known cholinesterase inhibitors.

InhibitorEnzymeIC50 (µM)Reference
DonepezilAChE (human)0.0067[3]
RivastigmineAChE (human)4.1
GalanthamineAChE (human)0.35
Compound 5AChE (Electrophorus electricus)0.26
Compound 5BChE (equine serum)0.19
Carbamate 1BChE (human)0.12
Carbamate 7BChE (human)0.38

Note: The IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions.

Experimental Protocols

The following protocol describes the use of the Ellman's method for determining cholinesterase activity and inhibition, with this compound as a positive control. This method is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by cholinesterase. The resulting yellow product, 5-thio-2-nitrobenzoate (TNB), is measured spectrophotometrically at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • This compound (CAS 87-47-8)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water and adjusting the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

  • ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of phosphate buffer. Prepare this solution fresh daily.

  • Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • This compound Stock Solution (10 mM): Dissolve 2.45 mg of this compound in 1 mL of DMSO.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure
  • Plate Setup:

    • Blank: 170 µL of phosphate buffer.

    • Negative Control (100% Activity): 150 µL of phosphate buffer + 20 µL of enzyme solution.

    • Positive Control (this compound): 140 µL of phosphate buffer + 10 µL of this compound working solution + 20 µL of enzyme solution.

    • Test Compound: 140 µL of phosphate buffer + 10 µL of test compound solution + 20 µL of enzyme solution.

  • Pre-incubation: Add the respective components (buffer, this compound/test compound, enzyme) to the wells of a 96-well plate. Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of DTNB solution to all wells, followed by the addition of 20 µL of ATCI solution to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.

Data Analysis
  • Calculate the rate of reaction (V): Determine the change in absorbance per minute (ΔA/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate of the negative control.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ChAT Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle Vesicle Synaptic Vesicle ACh_vesicle->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Exocytosis AChE AChE ACh_cleft->AChE AChR ACh Receptor ACh_cleft->AChR Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_cleft->Choline Reuptake Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE Inhibition

Caption: Cholinergic synapse illustrating acetylcholine synthesis, release, receptor binding, and hydrolysis by AChE, which is inhibited by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCI - Enzyme Plate_Setup Set up 96-well plate: - Blanks - Negative Controls - Positive Controls - Test Compounds Reagents->Plate_Setup Inhibitors Prepare Inhibitors: - this compound (Positive Control) - Test Compounds Inhibitors->Plate_Setup Preincubation Pre-incubate plate (15 min at RT) Plate_Setup->Preincubation Reaction_Start Initiate reaction with DTNB and ATCI Preincubation->Reaction_Start Measurement Measure absorbance at 412 nm (kinetic or endpoint) Reaction_Start->Measurement Calc_Rate Calculate reaction rates (ΔA/min) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 values Calc_Inhibition->Det_IC50

Caption: A step-by-step workflow for the cholinesterase inhibition assay using this compound as a positive control.

Logical Relationship of Ellman's Assay

Ellmans_Assay_Logic cluster_enzyme_reaction Enzymatic Reaction cluster_color_reaction Colorimetric Reaction cluster_inhibition Inhibition ATCI Acetylthiocholine (ATCI) AChE Cholinesterase (AChE/BChE) ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate TNB TNB (yellow) Thiocholine->TNB reacts with DTNB DTNB (colorless) DTNB->TNB Measurement Measure Absorbance at 412 nm TNB->Measurement This compound This compound This compound->AChE Inhibits

Caption: The logical relationship of the components in the Ellman's assay for cholinesterase activity measurement.

References

Application Notes and Protocols for High-Throughput Screening of Pyrolan Analogs for Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan, a carbamate insecticide, exerts its insecticidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The development of novel this compound analogs with improved efficacy, selectivity, and environmental safety profiles is of significant interest in agrochemical research. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of such analogs to identify promising lead compounds.

These application notes provide detailed protocols for both biochemical and whole-organism HTS assays to assess the insecticidal activity of this compound analogs.

I. Biochemical High-Throughput Screening: Acetylcholinesterase Inhibition Assay

This assay quantitatively measures the ability of this compound analogs to inhibit the activity of acetylcholinesterase. The most common and cost-effective method for this is the Ellman's assay.[1]

Principle

The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity. In the presence of an inhibitor like a this compound analog, the rate of the reaction decreases.

Experimental Protocol

Materials and Reagents:

  • 96- or 384-well microplates

  • Multichannel pipette or automated liquid handling system

  • Microplate reader with absorbance detection at 412 nm

  • Acetylcholinesterase (AChE) from a relevant insect source (e.g., electric eel, housefly head)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • This compound (as a positive control)

  • Library of this compound analogs dissolved in a suitable solvent (e.g., DMSO)

Assay Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 1 µL) of each this compound analog from the library into the wells of the microplate.

    • Include wells with a positive control (this compound at a known inhibitory concentration) and a negative control (solvent only).

  • Enzyme Addition:

    • Prepare a working solution of AChE in phosphate buffer.

    • Add the AChE solution to all wells of the microplate.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Prepare a working solution of ATCI and DTNB in phosphate buffer.

    • Add the substrate/DTNB solution to all wells to initiate the reaction.

    • Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 412 nm every 30-60 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each this compound analog using the following formula: % Inhibition = [1 - (V_compound / V_negative_control)] * 100

  • For compounds showing significant inhibition, a dose-response curve should be generated by testing a range of concentrations.

  • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) for each active analog.

Signaling Pathway Diagram

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound Analog ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Pyrolan_Analog This compound Analog Pyrolan_Analog->AChE Inhibits

Caption: Acetylcholinesterase (AChE) Inhibition by a this compound Analog.

II. Whole-Organism High-Throughput Screening

This approach assesses the toxicity of this compound analogs directly on whole insects. This provides a more biologically relevant measure of insecticidal activity, as it accounts for factors such as cuticle penetration, metabolism, and target site accessibility. Model insects commonly used for HTS include the fruit fly (Drosophila melanogaster) and larvae of agricultural pests like the fall armyworm (Spodoptera frugiperda).

Experimental Protocol (using Drosophila melanogaster)

Materials and Reagents:

  • 96-well plates

  • Adult Drosophila melanogaster (3-5 days old)

  • Fly food medium (standard cornmeal-yeast-agar diet)

  • Library of this compound analogs dissolved in a suitable solvent (e.g., acetone or ethanol) mixed with a feeding solution (e.g., 5% sucrose)

  • Automated liquid handling system or multichannel pipette

  • Incubator with controlled temperature and humidity

  • Stereomicroscope or automated imaging system for mortality assessment

Assay Procedure:

  • Diet Preparation and Compound Addition:

    • Prepare the fly food medium and dispense it into the wells of the 96-well plates.

    • Once the food has solidified, add a small volume of the this compound analog solution to the surface of the food in each well.

    • Include positive control wells (a known insecticide) and negative control wells (solvent in sucrose solution).

    • Allow the solvent to evaporate completely.

  • Insect Transfer:

    • Anesthetize the adult flies (e.g., with CO2 or by cooling).

    • Transfer a set number of flies (e.g., 5-10) into each well of the 96-well plate.

    • Seal the plates with a breathable membrane to prevent flies from escaping.

  • Incubation and Mortality Assessment:

    • Incubate the plates under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

    • Assess mortality at specific time points (e.g., 24, 48, and 72 hours) by observing the number of dead flies in each well. A fly is considered dead if it is immobile after gentle tapping of the plate.

Data Analysis:

  • Calculate the percentage mortality for each this compound analog at each time point.

  • For active compounds, conduct dose-response studies with a range of concentrations to determine the LC50 (lethal concentration that kills 50% of the test population).

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Library This compound Analog Library Dispense_Compounds Dispense compounds into wells Compound_Library->Dispense_Compounds Plate_Prep Prepare 96-well plates with insect diet Plate_Prep->Dispense_Compounds Add_Insects Transfer insects to wells Dispense_Compounds->Add_Insects Incubate Incubate plates Add_Insects->Incubate Assess_Mortality Assess insect mortality Incubate->Assess_Mortality Data_Analysis Calculate % mortality and LC50 Assess_Mortality->Data_Analysis Hit_Identification Identify hit compounds Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow for Insecticidal Activity.

III. Data Presentation

Quantitative data from HTS should be summarized in a clear and structured format to facilitate the comparison of this compound analogs. The following tables are examples of how to present data from both the biochemical and whole-organism screens.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Analogs

Compound IDStructure/ModificationAChE Inhibition (%) @ 10 µMIC50 (µM)
This compound(Reference)95.2 ± 2.10.85
Analog-001R1 = -CH3, R2 = -H88.5 ± 3.51.23
Analog-002R1 = -C2H5, R2 = -H92.1 ± 1.80.98
Analog-003R1 = -CH3, R2 = -Cl75.3 ± 4.25.67
............

Data are presented as mean ± standard deviation.

Table 2: Insecticidal Activity of this compound Analogs against Drosophila melanogaster

Compound IDMortality (%) @ 100 µg/cm² (48h)LC50 (µg/cm²)
This compound98.1 ± 1.512.5
Analog-00190.3 ± 4.125.8
Analog-00296.7 ± 2.315.1
Analog-00365.2 ± 5.888.4
.........

Data are presented as mean ± standard deviation.

IV. Logical Relationship Diagram

The following diagram illustrates the logical progression from initial screening to lead candidate selection.

Logical_Flow Start Library of this compound Analogs Primary_Screen Primary HTS (AChE Inhibition Assay) Start->Primary_Screen Primary_Hits Primary Hits (Analogs with >50% Inhibition) Primary_Screen->Primary_Hits Secondary_Screen Secondary HTS (Whole-Organism Assay) Primary_Hits->Secondary_Screen Confirmed_Hits Confirmed Hits (Analogs with significant insecticidal activity) Secondary_Screen->Confirmed_Hits Dose_Response Dose-Response & IC50/LC50 Determination Confirmed_Hits->Dose_Response Lead_Candidates Lead Candidates for Further Development Dose_Response->Lead_Candidates

Caption: Logical Flow from HTS to Lead Candidate Identification.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Pyrolan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the detection and quantification of Pyrolan, a carbamate insecticide, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with the chemical name 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate, is a thermally labile compound, and this protocol is optimized for its analysis. The methodology covers sample preparation from various matrices, detailed GC-MS instrument parameters, and data analysis procedures, including the predicted fragmentation pattern of this compound. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a carbamate insecticide identified by the CAS number 87-47-8.[1][2][3][4][5] Its chemical formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . It is a crystalline solid with a melting point of 50°C and is soluble in water and fats. Due to its use as a pesticide, there is a need for robust and sensitive analytical methods for its detection in various environmental and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. While carbamates are known to be thermally labile, GC-MS can be successfully employed for their analysis with careful optimization of the instrumental conditions, particularly the injector temperature, to prevent degradation. This application note provides a comprehensive protocol for the direct GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues from various food and environmental matrices.

2.1.1. QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)

  • Homogenization: Homogenize 10-15 g of the solid sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

2.1.2. Liquid-Liquid Extraction for Aqueous Matrices (e.g., Water)

  • Extraction:

    • To 100 mL of the water sample in a separatory funnel, add 30 mL of dichloromethane.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
InjectorSplit/Splitless
Injector Temperature250°C (optimized to minimize thermal degradation)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial temperature 70°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 6 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature250°C
Mass Rangem/z 50-300
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Analysis

Mass Spectrum and Fragmentation Pattern of this compound

Predicted Fragmentation Pathway:

  • Initial Ionization: The electron beam removes an electron from the this compound molecule to form the molecular ion, M⁺, at m/z 245.

  • Alpha Cleavage: The bond between the pyrazole ring and the carbamate group is a likely site for cleavage. This could lead to the formation of a dimethylcarbamoyl cation [O=C=N(CH₃)₂]⁺ at m/z 72.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not immediately obvious, rearrangements involving the phenyl and pyrazole rings are possible, leading to characteristic fragment ions.

  • Loss of Dimethyl Isocyanate: A common fragmentation pathway for dimethylcarbamates is the loss of dimethyl isocyanate (CH₃)₂NCO (71 u), leading to a fragment ion at m/z 174, which would correspond to the 3-methyl-1-phenyl-1H-pyrazol-5-ol radical cation.

  • Further Fragmentation: The fragment at m/z 174 could further fragment, losing a methyl group to give a fragment at m/z 159, or undergoing ring cleavage. The phenyl group could lead to a fragment at m/z 77.

Key Predicted Fragment Ions for SIM Analysis:

  • m/z 245 (Molecular Ion): For confirmation of the molecular weight.

  • m/z 174: A likely major fragment from the loss of dimethyl isocyanate.

  • m/z 72: The dimethylcarbamoyl cation.

  • m/z 77: The phenyl cation.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using this compound standards of known concentrations. The method of external standards is commonly used.

Table 1: Example Calibration Data for this compound Analysis

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,000
578,000
10155,000
25380,000
50760,000
1001,510,000
0.9995

Table 2: Method Validation Data for this compound in Spiked Water Samples

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%) (n=5)LOD (ng/mL)LOQ (ng/mL)
595.24.80.51.5
5098.13.2
10099.52.5

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Soil, Water) Extraction Extraction (QuEChERS or LLE) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

GC-MS workflow for this compound analysis.

Fragmentation_Pathway This compound This compound (M.W. 245) Molecular_Ion Molecular Ion (M⁺) m/z 245 This compound->Molecular_Ion Electron Ionization Fragment_174 Fragment Ion [M - (CH₃)₂NCO]⁺ m/z 174 Molecular_Ion->Fragment_174 Loss of (CH₃)₂NCO Fragment_72 Fragment Ion [(CH₃)₂NCO]⁺ m/z 72 Molecular_Ion->Fragment_72 Alpha Cleavage Fragment_77 Fragment Ion [C₆H₅]⁺ m/z 77 Fragment_174->Fragment_77 Ring Fragmentation Fragment_159 Fragment Ion [M - (CH₃)₂NCO - CH₃]⁺ m/z 159 Fragment_174->Fragment_159 Loss of CH₃

Predicted fragmentation pathway of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of the carbamate insecticide this compound. The protocol includes comprehensive steps for sample preparation using the QuEChERS method for solid matrices and liquid-liquid extraction for aqueous samples. The optimized GC-MS parameters are provided to ensure reliable analysis while minimizing the thermal degradation of the analyte. The predicted fragmentation pattern and key fragment ions for selected ion monitoring offer a solid basis for both qualitative identification and quantitative analysis. The presented quantitative data demonstrates the method's suitability for trace-level analysis, making it a valuable tool for researchers, scientists, and drug development professionals working with this compound.

References

Preparation of Pyrolan Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan is a carbamate insecticide that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This mode of action leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] Due to its neurotoxic properties, this compound is a compound of interest in toxicological and neurological research.[3] Accurate and reproducible in vitro studies are crucial for understanding its mechanisms of action and potential therapeutic or toxic effects. A critical first step in these studies is the correct preparation of stock solutions. This document provides detailed protocols and application notes for the preparation and use of this compound in in vitro settings.

Physicochemical Properties and Solubility

A thorough understanding of this compound's physical and chemical properties is essential for proper handling and stock solution preparation.

PropertyValueSource(s)
Chemical Name 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate[4]
CAS Number 87-47-8[5]
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Appearance Crystalline solid
Solubility Soluble in water, fats, and Dimethyl Sulfoxide (DMSO).

Preparation of this compound Stock Solutions

The following protocols detail the preparation of this compound stock solutions for use in various in vitro assays. It is recommended to use a high-purity grade of this compound for research applications.

Protocol 1: High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies due to its high solubilizing capacity and miscibility with aqueous culture media.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom polypropylene or glass vials

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 100 mM stock solution, weigh 24.53 mg of this compound.

  • Solubilization: Transfer the weighed this compound into a sterile vial. Add the calculated volume of DMSO to achieve the desired concentration. For a 100 mM stock solution with 24.53 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid overheating.

  • Sterilization: For cell-based assays, it is crucial to ensure the sterility of the stock solution. Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect from light.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol 2: Aqueous Stock Solution

Given that this compound is reported to be water-soluble, an aqueous stock solution can be prepared. However, the stability of carbamates in aqueous solutions can be pH and temperature-dependent. Therefore, it is recommended to prepare fresh aqueous solutions before each experiment.

Materials:

  • This compound (crystalline solid)

  • Sterile, distilled, deionized water or phosphate-buffered saline (PBS)

  • Sterile vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solubilization: Transfer the this compound to a sterile vial and add the required volume of sterile water or PBS.

  • Dissolution: Vortex until fully dissolved.

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for extended periods unless stability has been verified.

Experimental Protocols

Below are generalized protocols for common in vitro assays where this compound stock solutions would be utilized.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to measure AChE activity and its inhibition.

Workflow for AChE Inhibition Assay

prep Prepare Reagents: - AChE solution - DTNB solution - ATCI (substrate) solution - this compound dilutions plate Plate Setup (96-well): - Add buffer - Add DTNB - Add this compound dilutions or vehicle prep->plate enzyme Add AChE to wells and incubate plate->enzyme reaction Initiate reaction by adding ATCI enzyme->reaction measure Measure absorbance at 412 nm over time reaction->measure analyze Calculate % inhibition measure->analyze

Caption: Workflow for a typical AChE inhibition assay.

Procedure:

  • Prepare Working Solutions: From your this compound stock solution, prepare a series of dilutions in the assay buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the this compound dilutions. Include a positive control (another known AChE inhibitor) and a negative vehicle control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound.

Workflow for MTT Cytotoxicity Assay

seed Seed cells in a 96-well plate and allow to attach treat Treat cells with various concentrations of this compound seed->treat incubate Incubate for a specified duration (e.g., 24, 48, 72 hours) treat->incubate mtt Add MTT reagent to each well and incubate incubate->mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate % cell viability and IC50 read->calculate

Caption: General workflow for an MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells (e.g., a neuronal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare dilutions of this compound in cell culture medium from your stock solution. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapse, which then continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors. This overstimulation can lead to a cascade of downstream cellular events, ultimately resulting in neurotoxicity.

Simplified Acetylcholinesterase Inhibition Pathway

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Downstream Downstream Signaling (e.g., G-protein activation, ion channel opening) Receptors->Downstream Cellular Cellular Effects (e.g., Neurotoxicity, Apoptosis) Downstream->Cellular

References

Field Application Techniques for Pyrolan in Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan, a carbamate insecticide, has historically been used in crop protection for the control of various insect pests.[1] As a member of the carbamate class of pesticides, its mode of action involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme in the insect nervous system.[2][3][4] This document provides detailed application notes and protocols relevant to the field use of this compound for research and development purposes. Due to the historical nature of this compound, specific field application data is limited in readily available literature. Therefore, where specific data for this compound is unavailable, representative data and protocols for similar carbamate insecticides are provided for illustrative purposes, with appropriate notations.

Mode of Action

This compound, with the chemical name 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate and manufacturer's code G-22008, functions as a cholinesterase inhibitor.[1] In the insect nervous system, the neurotransmitter acetylcholine (ACh) is responsible for transmitting nerve impulses across cholinergic synapses. After transmission, ACh is broken down by the enzyme acetylcholinesterase (AChE) to terminate the signal. This compound binds to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of nerve fibers, which results in restlessness, hyperexcitability, tremors, convulsions, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates like this compound is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.

Target Pests and Crops

Historically, carbamate insecticides have been used to control a broad spectrum of chewing and sucking insect pests in various agricultural settings. While specific target pests for this compound are not extensively documented in recent literature, based on the activity of similar carbamates, it would likely be effective against pests such as aphids, leafhoppers, and certain beetle and caterpillar species. Crops that have historically been treated with carbamates include cotton, fruit trees, and vegetables.

Data Presentation: Application Rates and Efficacy (Illustrative)

Table 1: Illustrative Foliar Application Rates for this compound on Cotton

Target PestApplication Rate (Active Ingredient)Application VolumeNotes
Cotton Aphid (Aphis gossypii)0.25 - 0.5 kg a.i./ha200 - 400 L/haApply when aphid populations begin to build. Ensure thorough coverage of foliage.
Tarnished Plant Bug (Lygus lineolaris)0.4 - 0.75 kg a.i./ha200 - 400 L/haApplication timing is critical and should be based on scouting and economic thresholds.
Bollworm (Helicoverpa zea)0.5 - 1.0 kg a.i./ha300 - 500 L/haTarget early instar larvae for best results. Higher rates may be needed for heavy infestations.

Table 2: Illustrative Foliar Application Rates for this compound on Fruit Trees (e.g., Apples, Peaches)

Target PestApplication Rate (Active Ingredient)Application VolumeNotes
Green Peach Aphid (Myzus persicae)0.3 - 0.6 kg a.i./ha800 - 1500 L/haApply as a full coverage spray. Timing can be critical, often post-bloom.
Codling Moth (Cydia pomonella)0.5 - 1.0 kg a.i./ha1000 - 2000 L/haMultiple applications may be necessary based on pest lifecycle and monitoring.
Leafrollers0.4 - 0.8 kg a.i./ha800 - 1500 L/haApply when larvae are young and actively feeding.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments related to the field application of insecticides like this compound.

Protocol for Efficacy Evaluation Against Aphids

Objective: To determine the efficacy of this compound in controlling aphid populations on a selected crop.

Materials:

  • This compound formulation of known concentration

  • Test crop (e.g., cotton, bell peppers) infested with a known aphid species (e.g., Aphis gossypii)

  • Pressurized spray equipment (e.g., backpack sprayer)

  • Water

  • Adjuvant (if recommended)

  • Randomized complete block design with a minimum of 4 replicates

  • Plot size appropriate for the crop and application method

  • Data collection sheets, hand lens, or other counting aids

Methodology:

  • Plot Establishment: Establish experimental plots in a field with a uniform and sufficient aphid infestation.

  • Treatment Preparation: Prepare the this compound spray solution at the desired concentrations (e.g., 0.25, 0.5, and 1.0 kg a.i./ha) in water. Include a water-only control and a positive control with a standard commercial insecticide.

  • Application: Apply the treatments to the designated plots using a calibrated sprayer to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Pre-treatment count: Before application, count the number of aphids on a predetermined number of leaves or plant parts per plot.

    • Post-treatment counts: At set intervals (e.g., 24, 48, 72 hours, and 7 days) after application, repeat the aphid counts on the same or similar plant parts.

  • Data Analysis:

    • Calculate the percentage of mortality for each treatment, correcting for natural mortality in the control plots using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 where n is the number of insects, T is the treated plot, and C is the control plot.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Phytotoxicity Assessment

Objective: To evaluate the potential for this compound to cause phytotoxic effects on the target crop.

Materials:

  • This compound formulation

  • Healthy, young plants of the target crop

  • Spray equipment

  • Greenhouse or controlled environment facility

  • Rating scale for phytotoxicity assessment

Methodology:

  • Plant Preparation: Grow a sufficient number of healthy, uniform plants of the target crop.

  • Treatment Application: Apply this compound at 1x and 2x the proposed field application rate. Include a water-only control. Ensure complete and uniform coverage of the foliage.

  • Observation:

    • Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

    • Symptoms to look for include: leaf burn, chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.

  • Rating:

    • Use a rating scale (e.g., 0 = no injury, 1 = slight spotting, 2 = moderate spotting and/or some necrosis, 3 = severe spotting and necrosis, 4 = plant death) to quantify the level of phytotoxicity.

  • Data Analysis: Analyze the rating data to determine if there are significant differences in phytotoxicity between the treatments and the control.

Protocol for Residue Analysis in Plant Material

Objective: To determine the concentration of this compound residues in a treated crop over time.

Materials:

  • This compound-treated crop samples

  • Analytical standards of this compound

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) system with a suitable detector (e.g., mass spectrometer - MS)

  • Appropriate solvents (e.g., acetonitrile, hexane)

Methodology:

  • Sample Collection: Collect samples of the treated crop (e.g., leaves, fruit) at various time points after the final application of this compound (e.g., 0, 1, 3, 7, 14, and 21 days).

  • Sample Preparation (QuEChERS method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Homogenize a known weight of the plant material.

    • Extract the homogenized sample with an organic solvent (e.g., acetonitrile).

    • Add salts to induce phase separation.

    • Centrifuge the sample to separate the layers.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

  • Analysis:

    • Inject an aliquot of the final extract into the HPLC-MS/MS or GC-MS system.

    • Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from analytical standards.

  • Data Reporting: Report the residue levels in mg/kg (ppm) for each time point. This data is crucial for establishing pre-harvest intervals (PHIs).

Mandatory Visualizations

G cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor ACh Receptor ACh_release->ACh_receptor ACh binds AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh in cleft ACh_receptor->postsynaptic Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis This compound This compound This compound->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for Efficacy Trial start Start: Define Objectives & Design plot_establishment Plot Establishment (Randomized Block) start->plot_establishment pre_treatment_count Pre-treatment Pest Count plot_establishment->pre_treatment_count treatment_prep Prepare this compound & Control Solutions pre_treatment_count->treatment_prep application Field Application of Treatments treatment_prep->application post_treatment_counts Post-treatment Pest Counts (e.g., 24h, 48h, 7d) application->post_treatment_counts data_analysis Data Analysis (% Mortality, ANOVA) post_treatment_counts->data_analysis results Results & Conclusion on Efficacy data_analysis->results

Caption: Generalized workflow for a this compound field efficacy trial.

References

Application Notes and Protocols for Pyrolan as a Tool Compound in Cholinergic System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrolan

This compound, chemically known as 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate, is a carbamate insecticide that functions as a cholinesterase inhibitor. Its mechanism of action involves the reversible carbamoylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors. Due to this property, this compound serves as a valuable tool compound for in vitro and in vivo studies of the cholinergic nervous system, neurotoxicity, and the development of potential therapeutics for cholinergic-related disorders.

Mechanism of Action

This compound, like other carbamate insecticides, is a pseudo-irreversible inhibitor of cholinesterases. The inhibition process involves two main steps:

  • Formation of a Reversible Complex: this compound first binds to the active site of the cholinesterase enzyme to form a reversible Michaelis-Menten-like complex.

  • Carbamoylation: The enzyme's active site serine residue attacks the carbamoyl group of this compound, forming a carbamoylated enzyme. This covalent modification renders the enzyme inactive.

Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamoylated enzyme can undergo spontaneous hydrolysis, allowing the enzyme to regenerate. The rate of this decarbamoylation is significantly slower than the deacetylation of the acetylated enzyme formed during the hydrolysis of acetylcholine. This prolonged inactivation of the enzyme leads to the accumulation of acetylcholine at cholinergic synapses.

Diagram of Cholinergic Synapse and this compound's Action

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Synaptic Vesicle (contains ACh) ACh ACh ACh_vesicle->ACh release Choline_uptake Choline Transporter ChAT Choline Acetyltransferase Choline_uptake->ChAT Choline ChAT->ACh_vesicle synthesizes ACh Choline Choline Choline->Choline_uptake AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE AChE ACh->AChE hydrolyzed by AChR Acetylcholine Receptor (Nicotinic/ Muscarinic) ACh->AChR binds AChE->Choline produces This compound This compound This compound->AChE inhibits Signal Signal Transduction AChR->Signal activates IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare this compound dilutions, AChE, ATCI, and DTNB solutions add_buffer Add Buffer, this compound, DTNB, and AChE prep_reagents->add_buffer incubate Incubate for 15 minutes add_buffer->incubate add_atci Initiate reaction with ATCI incubate->add_atci read_plate Measure absorbance at 412 nm add_atci->read_plate calc_rate Calculate reaction rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 from dose-response curve plot_data->determine_ic50 Cholinergic_Crisis cluster_muscarinic Muscarinic Receptor Overstimulation cluster_nicotinic Nicotinic Receptor Overstimulation AChE_Inhibition This compound-induced AChE Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation SLUDGE SLUDGE Syndrome: Salivation Lacrimation Urination Defecation Gastrointestinal distress Emesis ACh_Accumulation->SLUDGE Bronchospasm Bronchospasm & Bronchorrhea ACh_Accumulation->Bronchospasm Bradycardia Bradycardia ACh_Accumulation->Bradycardia Miosis Miosis ACh_Accumulation->Miosis Fasciculations Muscle Fasciculations ACh_Accumulation->Fasciculations Tachycardia Tachycardia & Hypertension (ganglionic stimulation) ACh_Accumulation->Tachycardia Paralysis Flaccid Paralysis (including respiratory muscles) Fasciculations->Paralysis

In Vivo Efficacy of Pyrolan: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan is a carbamate insecticide.[1][2] Carbamate pesticides are derived from carbamic acid and function by inhibiting cholinesterase, an essential enzyme in the nervous system of insects.[1][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound and other carbamate insecticides against specific insect pests. Due to the limited availability of specific in vivo efficacy data for this compound in the public domain, the following protocols and data tables are based on established methodologies for testing carbamate insecticides against representative insect pests.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, targets the acetylcholinesterase (AChE) enzyme within the insect's nervous system. In a healthy insect, AChE is responsible for breaking down acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. This compound carbamylates the active site of AChE, rendering it unable to hydrolyze ACh. This leads to a buildup of ACh in the synapse, causing persistent depolarization of the postsynaptic membrane. The resulting hyperexcitation of the nervous system manifests as tremors, paralysis, and eventual death of the insect.

cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicles Nerve Impulse Postsynaptic_Neuron Postsynaptic Neuron ACh ACh ACh_Vesicles->ACh Release ACh_Receptor ACh Receptor ACh_Receptor->Postsynaptic_Neuron Signal Propagation AChE Acetylcholinesterase (AChE) AChE->Presynaptic_Neuron Choline Recycling This compound This compound (Carbamate) This compound->AChE Inhibition ACh->ACh_Receptor Binding ACh->AChE Hydrolysis cluster_workflow Topical Application Workflow Start Start Insect_Rearing Insect Rearing Start->Insect_Rearing Prepare_Solutions Prepare Insecticide Solutions Insect_Rearing->Prepare_Solutions Anesthetize Anesthetize Insects Prepare_Solutions->Anesthetize Topical_Application Topical Application Anesthetize->Topical_Application Observation Observation & Mortality Recording Topical_Application->Observation Data_Analysis Data Analysis (LD50) Observation->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrolan Concentration for Effective Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyrolan for pest control experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates to facilitate effective and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known by its chemical name 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate and manufacturer's code G-22008, is a carbamate insecticide.[1][2] Like other carbamate pesticides, it functions as a cholinesterase inhibitor, specifically targeting the enzyme acetylcholinesterase (AChE).[2] By reversibly inhibiting AChE, this compound leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft of nerve cells.[2] This accumulation results in continuous nerve stimulation, leading to hyper-excitation of the insect's nervous system, paralysis, and eventual death.[2]

Q2: What are the main applications of this compound?

A2: this compound is used as an insecticide in various settings, including homes, gardens, and agriculture.

Q3: What are the physical and chemical properties of this compound?

A3: this compound is a crystalline solid with a melting point of 50°C. It is soluble in water and incompatible with strong acids and bases.

Q4: Is this compound stable in solution?

A4: As a carbamate ester, this compound is susceptible to hydrolysis, especially in alkaline conditions (high pH). For experimental purposes, it is recommended to prepare fresh solutions and use buffered solutions at a neutral or slightly acidic pH to ensure stability. The stability of the solution can also be affected by temperature and exposure to light.

Data Presentation

Table 1: Toxicity of this compound to Mammals

SpeciesRoute of AdministrationLD50 Value
RatOral62 mg/kg

Table 2: Experimentally Determined LC50 Values of this compound for Various Insect Pests

Insect SpeciesLife StageBioassay MethodLC50 Value (e.g., µg/cm², ppm)Exposure Time (hours)
Musca domestica (Housefly)AdultTopical ApplicationData to be determined24
Aedes aegypti (Mosquito)LarvaLarval BioassayData to be determined24
Myzus persicae (Aphid)Nymph/AdultLeaf-Dip BioassayData to be determined48

Table 3: Experimentally Determined IC50 Value of this compound for Acetylcholinesterase (AChE) Inhibition

Enzyme Source (e.g., Insect Species, Purified Enzyme)IC50 Value (e.g., µM)
Musca domestica head homogenateData to be determined
Purified electric eel AChEData to be determined

Experimental Protocols

Protocol for Determining LC50 of this compound using Topical Application (for Houseflies)

Materials:

  • This compound (technical grade)

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Adult houseflies (Musca domestica) of a susceptible strain

  • Holding cages with food and water

  • CO₂ or cold anesthesia setup

  • Glass vials or petri dishes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of dilutions to create a range of concentrations. A control solution of acetone alone should also be prepared.

  • Insect Handling: Anesthetize adult houseflies (2-4 days old) using CO₂ or by placing them on a cold surface.

  • Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 0.5-1 µL) of each this compound dilution to the dorsal thorax of each anesthetized fly. Apply the same volume of acetone to the control group. Treat at least 3 replicates of 10-20 flies for each concentration and the control.

  • Observation: Place the treated flies in holding cages with access to food and water.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Flies that are unable to move or show only slight twitching when prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

Materials:

  • This compound

  • Source of AChE (e.g., insect head homogenate, purified enzyme)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a homogenate of insect heads (e.g., houseflies) in cold phosphate buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme source. The protein concentration of the supernatant should be determined.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to obtain a range of concentrations.

    • Prepare solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add a specific volume of phosphate buffer to each well.

    • Add the this compound solution at different concentrations to the test wells. Add buffer or the solvent control to the control wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding the ATCI and DTNB solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

Troubleshooting Guides

Troubleshooting for Insecticide Bioassays

IssuePossible Cause(s)Recommended Solution(s)
High control mortality (>20%) 1. Unhealthy or stressed insects. 2. Contamination of equipment or reagents. 3. Improper handling of insects (e.g., prolonged anesthesia). 4. Unsuitable environmental conditions (temperature, humidity).1. Use healthy, age-matched insects from a robust colony. 2. Thoroughly clean all glassware and equipment. Use fresh, high-purity solvents. 3. Minimize the duration of anesthesia. 4. Maintain optimal temperature and humidity in the holding cages.
Inconsistent results between replicates 1. Inaccurate dilutions of this compound. 2. Inconsistent application of the insecticide. 3. Variation in insect size or age. 4. Uneven environmental conditions across replicates.1. Carefully prepare serial dilutions and vortex between each dilution. 2. Ensure the microapplicator is calibrated and delivering a consistent volume. Apply to the same location on each insect. 3. Use insects of a uniform size and age. 4. Keep all replicates under the same environmental conditions.
No or very low mortality even at high concentrations 1. Inactive this compound (degradation). 2. Insecticide resistance in the test population. 3. Insufficient exposure time. 4. Incorrect bioassay method for the target pest.1. Use a fresh batch of this compound. Prepare solutions fresh before each experiment. Check the pH of your solutions. 2. Test a known susceptible insect strain to confirm the activity of your this compound stock. 3. Increase the observation period (e.g., 72 hours). 4. Ensure the chosen bioassay method is appropriate for the insect's biology and the insecticide's mode of action.

Troubleshooting for AChE Inhibition Assay

IssuePossible Cause(s)Recommended Solution(s)
High background signal in blank wells 1. Spontaneous hydrolysis of the substrate (ATCI). 2. Contamination of reagents.1. Prepare fresh substrate solution before each experiment. 2. Use high-purity reagents and water.
Low enzyme activity in control wells 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH. 3. Presence of inhibitors in the enzyme preparation.1. Store enzyme preparations at -80°C and avoid repeated freeze-thaw cycles. 2. Ensure the buffer pH is optimal for AChE activity (typically around 7.4-8.0). 3. Prepare a fresh enzyme homogenate.
Precipitation in wells 1. Low solubility of this compound at higher concentrations. 2. Interaction between this compound and other assay components.1. Check the solubility of this compound in the assay buffer. Use a co-solvent like DMSO, but keep the final concentration low (e.g., <1%) to avoid affecting enzyme activity. 2. Run a control with this compound and all assay components except the enzyme to check for precipitation.
Inconsistent IC50 values 1. Inaccurate pipetting. 2. Fluctuation in temperature during the assay. 3. Degradation of this compound in the assay buffer.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or incubator. 3. Prepare this compound dilutions immediately before use.

Visualizations

Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) ACh_Receptor Acetylcholine Receptor (on Postsynaptic Neuron) ACh->ACh_Receptor Binds & Activates Choline_Acetate Choline + Acetate (Inactive) AChE Acetylcholinesterase (AChE) (Enzyme) AChE->ACh Breaks down Continuous_Signal Continuous Nerve Signal -> Hyper-excitation -> Paralysis & Death ACh_Receptor->Continuous_Signal This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound action as a cholinesterase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Prep_Solutions Prepare this compound Stock & Dilutions Application Topical Application of this compound Prep_Solutions->Application Prep_Insects Prepare Test Insects (e.g., Houseflies) Anesthetize Anesthetize Insects Prep_Insects->Anesthetize Anesthetize->Application Observation Incubate & Observe Application->Observation Record_Mortality Record Mortality (24h, 48h) Observation->Record_Mortality Probit_Analysis Perform Probit Analysis Record_Mortality->Probit_Analysis Determine_LC50 Determine LC50 Value Probit_Analysis->Determine_LC50

Caption: General workflow for determining the LC50 of this compound.

References

Troubleshooting Pyrolan instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyrolan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in aqueous solutions and to troubleshoot potential issues related to its stability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time. What could be the cause?

A1: this compound, a carbamate ester, is known to be unstable in aqueous solutions, primarily due to hydrolysis of the carbamate ester bond. The rate of this degradation is highly dependent on the pH and temperature of the solution. Alkaline conditions (pH > 7) significantly accelerate the hydrolysis, leading to a loss of the active compound.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation of this compound in water is expected to occur through the hydrolysis of the dimethylcarbamate ester linkage. This process will likely yield 3-methyl-1-phenyl-5-pyrazolone and dimethylcarbamic acid. The dimethylcarbamic acid is unstable and is expected to further decompose into dimethylamine and carbon dioxide.

Q3: At what pH should I prepare my this compound stock solutions to maximize stability?

A3: To maximize stability, this compound solutions should be prepared in a slightly acidic to neutral buffer (pH 5-7). Carbamates, in general, exhibit greater stability in acidic conditions and are susceptible to base-catalyzed hydrolysis in alkaline environments.[1][2][3][4][5] For example, the related carbamate insecticide carbaryl has a half-life of 1600 days at pH 5, which decreases to 12.1 days at pH 7 and only 3.2 hours at pH 9.

Q4: Can I store my aqueous this compound solutions for later use?

A4: It is highly recommended to prepare fresh aqueous solutions of this compound immediately before each experiment. If short-term storage is unavoidable, solutions should be kept at 4°C in a tightly sealed container and in a slightly acidic buffer (pH 5-6) to minimize degradation. Long-term storage of aqueous solutions is not recommended due to the inherent instability of the compound.

Q5: I am not observing the expected level of acetylcholinesterase (AChE) inhibition in my assay. What are some potential reasons?

A5: There are several potential reasons for lower-than-expected AChE inhibition:

  • This compound Degradation: As discussed, if your solution has been prepared in an alkaline buffer or stored for an extended period, the concentration of active this compound may have decreased significantly.

  • Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower final concentration in the assay.

  • Assay Conditions: The pH, temperature, and incubation time of your assay can all affect enzyme activity and inhibitor binding. Ensure these parameters are optimized and consistent.

  • Reagent Quality: The activity of the AChE enzyme and the integrity of the substrate (e.g., acetylthiocholine) and chromogen (e.g., DTNB) are critical for a successful assay.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in AChE inhibition assays.

This is a common challenge that can arise from several factors. Follow this logical troubleshooting workflow to identify the source of the issue.

G A Start: Inconsistent Results B Prepare Fresh this compound Solution in pH 6.0 Buffer A->B C Verify Reagent Quality (Enzyme, Substrate, DTNB) B->C D Check Assay Parameters (pH, Temp, Incubation Time) C->D E Review Pipetting Technique and Dilution Calculations D->E F Run Positive and Negative Controls E->F G Consistent Controls? F->G Run Assay H Problem Likely Solved G->H Yes I Isolate and Test Each Reagent Individually G->I No J Consult Instrument Manual for Potential Issues I->J

Caption: Troubleshooting workflow for inconsistent AChE assay results.

Issue 2: Precipitate formation in the this compound stock solution.

While this compound is water-soluble, high concentrations or the use of certain buffers can lead to precipitation.

  • Solution: Try preparing a lower concentration stock solution. If using a buffer, ensure all components are fully dissolved before adding this compound. Gentle warming and sonication may help to redissolve the precipitate, but be mindful that elevated temperatures can accelerate degradation.

Data Presentation

pHHalf-life of Carbaryl
5.01600 days
7.012.1 days
9.03.2 hours
(Data sourced from the National Pesticide Information Center)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability for use in biological assays.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.0.

  • Weighing this compound: Accurately weigh the required amount of this compound solid.

  • Dissolution: Dissolve the weighed this compound in a small amount of DMSO before diluting with the pH 6.0 phosphate buffer to the final desired concentration. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Storage: Use the solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB stock solution in the assay buffer.

    • Prepare a 14-15 mM ATCI stock solution in deionized water (prepare fresh).

    • Prepare a working solution of AChE in the assay buffer. The optimal concentration should be determined empirically but is typically around 0.1-0.25 U/mL.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the AChE working solution to each well (except for the blank).

    • Add 10 µL of your this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing the assay buffer, DTNB, and ATCI.

    • Initiate the reaction by adding 180 µL of the reaction mixture to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (AChE, DTNB, ATCI, Buffer) C Add AChE to Plate A->C B Prepare this compound Dilutions D Add this compound Dilutions & Incubate B->D C->D E Add Reaction Mix (ATCI + DTNB) D->E F Measure Absorbance at 412 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: Experimental workflow for the AChE inhibition assay.

Signaling Pathway

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, which results in overstimulation of cholinergic receptors.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Response Cellular Response (Overstimulation) Receptor->Response

Caption: Mechanism of action of this compound as a cholinesterase inhibitor.

References

Technical Support Center: Overcoming Matrix Effects in Pyrolan Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Pyrolan residues in various sample types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis important?

This compound is a carbamate insecticide used to protect crops from various pests.[1][2] Like other carbamate pesticides, it functions by inhibiting the enzyme acetylcholinesterase.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities to ensure consumer safety. Accurate and reliable analysis of this compound residues is therefore crucial for monitoring compliance with these regulations and ensuring food safety.

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are a common challenge in the analysis of pesticide residues, including this compound, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects are caused by co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars in a fruit sample) that can either suppress or enhance the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This can lead to inaccurate quantification, either underestimating or overestimating the actual residue level.[3]

Q3: What are the common analytical techniques for this compound residue analysis?

Due to its chemical properties as a carbamate, this compound is most commonly analyzed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which are essential for detecting low residue levels in complex matrices. Gas Chromatography (GC) is generally less suitable for carbamates like this compound due to their thermal instability, which can lead to degradation in the hot injector port.

Q4: How can I minimize matrix effects during sample preparation for this compound analysis?

A robust sample preparation method is the first and most critical step in mitigating matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues, including carbamates, from various food matrices.[4] The QuEChERS procedure involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Q5: What are the key considerations for the stability of this compound during analysis?

Carbamate pesticides can be susceptible to degradation under certain conditions. It is crucial to consider the following to ensure the stability of this compound throughout the analytical process:

  • pH: Carbamates can be unstable in basic conditions. Using buffered QuEChERS methods can help maintain a stable pH during extraction.

  • Temperature: Samples and standards should be stored at low temperatures (e.g., -20°C) to minimize degradation. Studies on other carbamates have shown significant instability at room temperature and even at 4°C over time.

  • Solvent: this compound is soluble in polar organic solvents like acetone. The choice of solvent for standards and sample extracts should be evaluated for potential degradation over time.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and other carbamate pesticides.

Problem Possible Cause Recommended Solution
Low or No Analyte Signal Analyte Degradation: this compound may have degraded in the sample or standard solution.Prepare fresh standards and re-extract samples. Ensure proper storage conditions (low temperature, protection from light). Evaluate the stability of this compound in your specific matrix and solvent.
Inefficient Ionization: Suboptimal mass spectrometer source conditions.Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Matrix Suppression: Co-eluting matrix components are suppressing the this compound signal.Improve sample cleanup by using a different d-SPE sorbent combination in the QuEChERS method. Dilute the final extract to reduce the concentration of matrix components.
High Analyte Signal (Enhancement) Matrix Enhancement: Co-eluting matrix components are enhancing the this compound signal.Use matrix-matched calibration standards to compensate for the enhancement effect. Alternatively, improve sample cleanup to remove the enhancing components.
Poor Peak Shape (Tailing, Fronting, Splitting) Active Sites in the LC System: Interaction of the analyte with active sites on the column or in the flow path.Use a column with end-capping or a different stationary phase. Ensure all connections are properly made to avoid dead volumes.
Injection Solvent Mismatch: The solvent used to dissolve the final extract is much stronger than the initial mobile phase.Reconstitute the final extract in a solvent that is similar in strength to the initial mobile phase.
Column Overload: Injecting too high a concentration of the analyte.Dilute the sample extract or reduce the injection volume.
Inconsistent Results (Poor Reproducibility) Inhomogeneous Sample: The initial sample was not properly homogenized.Ensure thorough homogenization of the sample before taking a subsample for extraction.
Variable Matrix Effects: The matrix composition varies significantly between samples.If possible, group similar matrices for analysis. Employ isotopically labeled internal standards to correct for variations.
Instrument Instability: Fluctuations in LC pressure or MS sensitivity.Perform system suitability tests before each analytical run. Check for leaks in the LC system and ensure the MS is properly calibrated and tuned.

Experimental Protocols

Generic QuEChERS Method for this compound Residue Analysis in Vegetable Matrices

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Homogenization:

  • Weigh a representative portion of the vegetable sample (e.g., 1 kg).

  • Chop and homogenize the sample using a high-speed blender until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard if used.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents. For many vegetable matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For matrices with high pigment content, such as spinach, the addition of Graphitized Carbon Black (GCB) may be necessary.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 5000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be directly injected for LC-MS/MS analysis or can be evaporated and reconstituted in a suitable solvent (e.g., methanol/water) if further concentration is needed.

Quantitative Data Summary

Specific method validation data for this compound is not widely available in the reviewed literature. However, the following table presents representative recovery and matrix effect data for other carbamate pesticides in various food matrices, which can serve as an indication of the expected performance of a validated method.

Carbamate Pesticide Matrix Fortification Level (ng/g) Average Recovery (%) Matrix Effect (%) Reference
CarbofuranPak Choi2098.5-1.5
Chinese Celery2096.5-3.5
Loofah2098.3-1.7
Eggplant2099.1-0.9
Cowpea2095.7-4.3
Apple2096.2-3.8
Mushroom2096.6-3.4
Tea2097.6-2.4
Aldicarb-sulfoxidePak Choi2098.6-1.4
Chinese Celery2098.5-1.5
Loofah2096.3-3.7
Eggplant2098.8-1.2
Cowpea2096.0-4.0
Apple2095.4-4.6
Mushroom2096.6-3.4
Tea2097.6-2.4

Note: Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction Homogenized Sample cleanup 3. d-SPE Cleanup (PSA + MgSO4) extraction->cleanup Acetonitrile Extract lcms 4. LC-MS/MS Analysis cleanup->lcms Cleaned Extract data 5. Data Processing & Quantitation lcms->data Raw Data

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_logic start Inaccurate Results (Low Recovery or High RSD) check_stability Check Analyte Stability (Fresh Standards vs. Old) start->check_stability improve_cleanup Improve Sample Cleanup (e.g., different d-SPE sorbents) check_stability->improve_cleanup Stable optimize_lcms Optimize LC-MS/MS Method check_stability->optimize_lcms Unstable matrix_matched Use Matrix-Matched Calibration improve_cleanup->matrix_matched internal_standard Use Isotope-Labeled Internal Standard matrix_matched->internal_standard end Accurate & Precise Results internal_standard->end optimize_lcms->end

Caption: Troubleshooting logic for inaccurate this compound results.

References

Technical Support Center: Improving the Solubility of Pyrolan for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyrolan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental use of this compound, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbamate insecticide that functions as a cholinesterase inhibitor.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of acetylcholine receptors.[1]

Q2: In which solvents is this compound soluble?

Q3: What is the recommended method for preparing a this compound stock solution for experimental assays?

For most cell-based and enzymatic assays, it is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted to the desired final concentration in the aqueous assay buffer or cell culture medium.

Q4: What is the maximum permissible concentration of DMSO in a typical cell-based or enzymatic assay?

To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in the assay should be kept as low as possible, typically well below 1%. For sensitive assays, a final DMSO concentration of 0.1% to 0.5% is often recommended. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: How should this compound stock solutions be stored?

To ensure the stability and longevity of your this compound stock solution, it is best to store it in tightly sealed vials at -20°C or -80°C. For compounds dissolved in volatile solvents like DMSO, storing in small, single-use aliquots is recommended to avoid repeated freeze-thaw cycles and solvent evaporation, which can alter the concentration over time.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may face when dissolving this compound for their experiments.

Problem Potential Cause Recommended Solution
This compound powder is not dissolving in aqueous buffer. This compound has limited solubility directly in aqueous solutions at high concentrations.Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration.
A precipitate forms after diluting the DMSO stock solution into the aqueous assay buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a small amount of DMSO. This is known as "crashing out."- Decrease the final concentration of this compound: Your target concentration may be too high for the aqueous environment. - Increase the final percentage of DMSO slightly: Be cautious not to exceed a concentration that affects your assay (typically <1%). - Gentle warming and vortexing: Briefly warming the solution to 37°C and vortexing can sometimes help to redissolve small amounts of precipitate. However, prolonged heating is not recommended as it may affect the stability of the compound. - Sonication: Use a sonicator bath for short intervals to aid in the dissolution of the precipitate.
Inconsistent results are observed between experiments using the same stock solution. The stock solution may not be stable over time, or its concentration may have changed due to solvent evaporation or degradation. Carbamates can be susceptible to hydrolysis, especially in non-neutral pH conditions.- Prepare fresh stock solutions regularly. - Store stock solutions in small, single-use aliquots at -20°C or -80°C. - Ensure the pH of your final assay buffer is compatible with the stability of this compound. For carbamates, neutral to slightly acidic conditions are generally preferred to minimize hydrolysis.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 245.28 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.45 mg of this compound powder into the tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there is no undissolved particulate matter.

  • This will result in a 10 mM stock solution.

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol provides a general outline for a colorimetric assay to measure the inhibition of AChE by this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of AChE in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of DTNB in the assay buffer.

    • Prepare a solution of ATCI in deionized water. This should be made fresh.

    • Prepare serial dilutions of your this compound stock solution in the assay buffer to create a range of test concentrations. Remember to include a vehicle control (DMSO in assay buffer).

  • Assay Setup (in a 96-well plate):

    • Add a small volume (e.g., 20 µL) of your this compound dilutions or vehicle control to the appropriate wells.

    • Add the AChE working solution to all wells except for the blank.

    • Add the DTNB solution to all wells.

    • Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Initiate the Reaction:

    • Add the ATCI substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the AChE activity).

Visualizations

Workflow for Preparing this compound Working Solutions

G A Weigh this compound Powder B Dissolve in 100% DMSO A->B C 10 mM Stock Solution B->C D Store at -20°C/-80°C (Single-Use Aliquots) C->D E Serial Dilution in Assay Buffer C->E F Final Working Solutions E->F G Add to Assay Plate (Final DMSO <1%) F->G

Caption: Workflow for preparing this compound working solutions for experimental assays.

Signaling Pathway of Acetylcholinesterase Inhibition

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal This compound This compound This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

References

Technical Support Center: Minimizing Pyrolan Binding to Labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the binding of Pyrolan to laboratory ware during serial dilutions. Accurate concentrations are critical for reliable experimental results, and this guide offers practical solutions to mitigate non-specific binding.

Frequently Asked Questions (FAQs)

Q1: My serial dilutions of this compound are showing inconsistent and lower-than-expected concentrations. What could be the cause?

A1: Inconsistent or low concentrations of this compound following serial dilution are often due to its non-specific binding to the labware, such as pipette tips and microplates. This compound, a moderately hydrophobic compound, can adsorb to the surface of common laboratory plastics like polypropylene and polystyrene, leading to a significant loss of the compound from the solution, especially at lower concentrations.

Q2: What are the physicochemical properties of this compound that contribute to its binding to labware?

Q3: What types of labware are most susceptible to this compound binding?

A3: Standard polypropylene (PP) and polystyrene (PS) labware, including pipette tips, microcentrifuge tubes, and microplates, are prone to binding hydrophobic compounds like this compound.[3][4] The extent of binding can be influenced by the surface area and the specific grade of the plastic.

Q4: How can I confirm that this compound is binding to my labware?

A4: You can perform a simple experiment to test for binding. Prepare a known concentration of this compound and incubate it in the labware for a period representative of your experimental workflow. Then, transfer the solution to a fresh, non-binding container and measure the concentration of this compound using a suitable analytical method (e.g., HPLC). A significant decrease from the initial concentration indicates binding to the labware.

Troubleshooting Guides

This section provides detailed troubleshooting steps and experimental protocols to minimize this compound binding during serial dilutions.

Issue 1: Significant loss of this compound at low concentrations.

Many manufacturers offer labware specifically designed to reduce the binding of proteins and hydrophobic small molecules.

  • Recommendation: Switch to "low-bind" or "ultra-low-bind" polypropylene microcentrifuge tubes and pipette tips. For microplates, consider options marketed as "low-binding" or those with non-binding surfaces.

  • Alternative Materials: If plasticware continues to be an issue, consider using silanized glass vials and glassware. Silanization creates a hydrophobic surface on the glass, which can paradoxically reduce the adsorption of some hydrophobic compounds by minimizing interactions with surface silanol groups.

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare Working Solution: Dilute the stock solution to 1 µg/mL in your experimental aqueous buffer.

  • Aliquot into Different Labware: Dispense equal volumes of the 1 µg/mL this compound solution into the following tubes/wells:

    • Standard polypropylene microcentrifuge tube.

    • Low-binding polypropylene microcentrifuge tube.

    • Standard polystyrene 96-well plate.

    • Low-binding 96-well plate.

    • Silanized glass vial.

  • Incubate: Incubate the labware for the typical duration of your experimental steps (e.g., 1 hour) at room temperature.

  • Sample Collection: Transfer the solutions from each type of labware into clean, silanized glass autosampler vials.

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Data Evaluation: Compare the measured concentrations to the initial 1 µg/mL concentration. The labware showing the highest recovery has the lowest binding.

Data Presentation:

Labware TypeInitial Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Standard Polypropylene1.0
Low-Binding Polypropylene1.0
Standard Polystyrene1.0
Low-Binding Polystyrene1.0
Silanized Glass1.0

Adding a surfactant to your diluent can help prevent this compound from binding to plastic surfaces by competitively binding to the surface or by keeping the compound in solution.

  • Recommendation: Add a non-ionic surfactant, such as Tween 20 or Triton X-100, to your aqueous diluent at a low concentration (e.g., 0.01% to 0.1% v/v).

  • Prepare this compound Working Solution: Prepare a 1 µg/mL working solution of this compound in your standard aqueous buffer.

  • Prepare Diluents with Surfactants: Prepare your aqueous buffer with varying concentrations of Tween 20 (e.g., 0%, 0.01%, 0.05%, and 0.1%).

  • Perform Serial Dilutions: Using standard polypropylene labware, perform a serial dilution of the this compound working solution in each of the prepared diluents.

  • Analysis: Measure the concentration of this compound in each dilution step for all surfactant concentrations.

  • Data Evaluation: Compare the recovery of this compound at each dilution step across the different surfactant concentrations.

Data Presentation:

Tween 20 Concentration (%)Dilution 1 (ng/mL)Dilution 2 (ng/mL)Dilution 3 (ng/mL)...
0
0.01
0.05
0.1
Issue 2: Inaccurate results even with low-binding labware.

Proper handling techniques are crucial, especially when working with low concentrations.

  • Recommendation:

    • Pre-wetting: Aspirate and dispense the liquid back into the source container three times before transferring to a new tube. This equilibrates the inner surface of the pipette tip.

    • Consistent Mixing: Ensure thorough mixing after each dilution step by vortexing for a few seconds or by pipetting up and down several times.

    • Reverse Pipetting: For viscous solutions or those with detergents, use the reverse pipetting technique to ensure accurate volume dispensing.

Visual Guides

Experimental_Workflow_for_Labware_Comparison cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock (1 mg/mL in DMSO) working Working Solution (1 ug/mL in Buffer) stock->working Dilute pp_std Standard PP Tube working->pp_std Aliquot pp_low Low-Bind PP Tube working->pp_low Aliquot ps_std Standard PS Plate working->ps_std Aliquot ps_low Low-Bind PS Plate working->ps_low Aliquot glass Silanized Glass working->glass Aliquot transfer Transfer to Autosampler Vials pp_std->transfer Incubate & Collect pp_low->transfer Incubate & Collect ps_std->transfer Incubate & Collect ps_low->transfer Incubate & Collect glass->transfer Incubate & Collect hplc HPLC/LC-MS Analysis transfer->hplc compare Compare Recovery hplc->compare

Caption: Workflow for comparing this compound binding to different labware materials.

Troubleshooting_Decision_Tree start Inconsistent this compound Concentrations? check_binding Suspect Non-Specific Binding start->check_binding use_low_bind Switch to Low-Binding Labware (PP or PS) check_binding->use_low_bind Primary Solution add_surfactant Add Surfactant (e.g., 0.05% Tween 20) to Diluent check_binding->add_surfactant Alternative/Additional Solution use_glass Use Silanized Glassware check_binding->use_glass For Highly Sensitive Assays optimize_tech Optimize Pipetting and Mixing Technique use_low_bind->optimize_tech add_surfactant->optimize_tech use_glass->optimize_tech resolved Problem Resolved optimize_tech->resolved If successful contact_support Contact Technical Support optimize_tech->contact_support If issues persist

References

Refining temperature and pH for Pyrolan stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining temperature and pH for Pyrolan stability studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different temperatures?

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of carbamate insecticides in aqueous solutions is highly pH-dependent. The ester linkage in carbamates is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[4][5] Generally, carbamates are most stable at a slightly acidic pH (around 4-6). Under alkaline conditions (pH > 8), hydrolysis is significantly accelerated. Acid-catalyzed hydrolysis also occurs but is typically slower than alkaline hydrolysis. Therefore, it is critical to control the pH of solutions containing this compound to prevent unwanted degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for carbamate insecticides like this compound is the hydrolysis of the carbamate ester bond. This results in the formation of a phenol or a heterocyclic enol, an amine, and carbon dioxide. Other potential degradation pathways include oxidation and photodegradation, especially when exposed to light and oxygen. Microbial degradation can also occur in non-sterile environments, such as soil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent stability results Fluctuation in temperature or pH of the storage environment.Ensure precise control and monitoring of temperature and pH using calibrated equipment. Use buffered solutions to maintain a constant pH.
Inconsistent sample preparation.Standardize the sample preparation protocol, including solvent type, concentration, and handling time.
Rapid degradation of this compound Inappropriate pH of the solution (likely alkaline).Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system.
Exposure to high temperatures or light.Store this compound solutions in a temperature-controlled environment, protected from light (e.g., using amber vials).
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use techniques like mass spectrometry (MS) for structural elucidation.
Contamination of the sample or mobile phase.Ensure all glassware is thoroughly cleaned and use high-purity solvents for sample and mobile phase preparation.
Poor recovery of this compound from the matrix Adsorption of the analyte to the container surface.Use silanized glassware or polypropylene containers to minimize adsorption.
Inefficient extraction method.Optimize the extraction procedure by adjusting the solvent, pH, and extraction time.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the effects of temperature and pH on the stability of this compound.

1. Materials and Equipment:

  • This compound reference standard

  • High-purity water

  • HPLC-grade acetonitrile and methanol

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Temperature-controlled chambers or water baths

  • pH meter

  • Volumetric flasks, pipettes, and amber vials

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • From the stock solution, prepare working solutions of this compound (e.g., 100 µg/mL) in different media for stress testing:

    • Acidic solution (e.g., 0.1 M HCl)

    • Neutral solution (e.g., purified water or pH 7 buffer)

    • Alkaline solution (e.g., 0.1 M NaOH or pH 9 buffer)

3. Stress Conditions:

  • Temperature Stress:

    • Aliquot the working solutions into amber vials.

    • Expose the vials to different temperatures (e.g., 40°C, 60°C, and 80°C) in temperature-controlled chambers for a specified duration (e.g., 1, 3, 7, and 14 days).

    • Include a control sample stored at a reference condition (e.g., 4°C, protected from light).

  • pH Stress (Hydrolysis):

    • Aliquot the working solutions prepared in acidic, neutral, and alkaline media into amber vials.

    • Store the vials at a constant temperature (e.g., room temperature or 40°C) for a specified duration.

    • Include a control sample in a neutral, buffered solution.

4. Analytical Method:

  • At each time point, withdraw a sample from each condition.

  • If necessary, neutralize the acidic and alkaline samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water gradient.

  • Quantify the amount of remaining this compound and any major degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Thermal and pH Stress
Condition Time (days) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
40°C 198.50.80.7
792.34.53.2
1485.18.96.0
60°C 191.25.13.7
765.422.811.8
1442.838.518.7
pH 4 199.20.50.3
795.82.61.6
1491.55.33.2
pH 9 175.315.29.5
720.155.824.1
145.270.324.5

Visualizations

G cluster_pathway Generalized Carbamate Degradation Pathway This compound This compound (Carbamate Insecticide) Hydrolysis Hydrolysis (pH-dependent) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light-induced) This compound->Photodegradation Metabolite1 Phenolic or Enolic Metabolite Hydrolysis->Metabolite1 Metabolite2 Amine Hydrolysis->Metabolite2 CO2 CO2 Hydrolysis->CO2 Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Generalized degradation pathways for carbamate insecticides like this compound.

G cluster_workflow Experimental Workflow for this compound Stability Study Prep Sample Preparation (this compound in different media) Stress Forced Degradation (Temperature and pH stress) Prep->Stress Sampling Time-point Sampling Stress->Sampling Analysis HPLC Analysis (Quantification of this compound and degradation products) Sampling->Analysis Data Data Analysis and Reporting Analysis->Data

References

Technical Support Center: Gas Chromatography Column Selection for Pyrolan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the analysis of Pyrolan using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, method development, and troubleshooting. Given that this compound is a carbamate insecticide and can be thermally sensitive, special considerations are necessary for successful GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by Gas Chromatography?

A1: The primary challenge in the GC analysis of this compound and other carbamate pesticides is their thermal lability.[1][2] At the high temperatures typically used in GC injectors and columns, these compounds can degrade, leading to inaccurate quantification, poor peak shapes, and the appearance of degradation peaks.[1][3] Therefore, method development must focus on minimizing thermal stress on the analyte.

Q2: What type of GC column is recommended for this compound analysis?

A2: For the analysis of thermally labile pesticides like this compound, low to mid-polarity columns are generally recommended. Columns with a stationary phase of 5% phenyl-methylpolysiloxane are a good starting point due to their versatility and thermal stability. Look for columns specifically designed for pesticide analysis as they are often tested for inertness to minimize analyte degradation.

Q3: Should I use a standard split/splitless inlet for this compound analysis?

A3: While a split/splitless inlet can be used, it requires careful optimization to avoid thermal degradation. A cold on-column injection is the ideal technique as it introduces the sample directly onto the column without passing through a heated inlet, thus minimizing the risk of thermal breakdown.[1] If a split/splitless inlet is used, a deactivated liner and lower injection temperatures are crucial.

Q4: Is derivatization necessary for this compound analysis by GC?

A4: Derivatization can be a valuable strategy to improve the thermal stability and chromatographic behavior of this compound. Silylation is a common derivatization technique that replaces active hydrogens on the molecule with trimethylsilyl (TMS) groups, making the compound more volatile and less prone to degradation. While not always mandatory, it can significantly improve peak shape and sensitivity.

GC Column Selection Guide

Choosing the right GC column is critical for the successful analysis of this compound. The following table summarizes recommended column types and their characteristics.

Stationary PhasePolarityKey Features & BenefitsRecommended Use Cases
5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms)Low to MidGeneral-purpose, robust, and widely available. Good for screening and routine analysis.Initial method development and analysis of a broad range of pesticides.
Mid-Polarity Proprietary Phases (e.g., Rtx-CLPesticides)MidOptimized for the separation of chlorinated pesticides, often providing better resolution for complex mixtures.Analysis of this compound in complex matrices where co-eluting peaks are a concern.
Low-Bleed ColumnsVariesExhibit minimal stationary phase bleed at higher temperatures, resulting in lower baseline noise and better sensitivity, especially with MS detectors.Recommended for trace-level analysis and when using mass spectrometry (MS) detection.

Experimental Protocols

Method 1: Fast GC Analysis with Cold On-Column Injection

This method is ideal for preventing the thermal degradation of this compound.

  • Instrumentation: Gas chromatograph equipped with a cold on-column injector and a suitable detector (e.g., Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD)).

  • Column: A short capillary column (e.g., 10-15 m) with a 0.25 mm internal diameter and a 0.25 µm film thickness is recommended to allow for fast analysis and minimize analyte time at high temperatures. A 5% phenyl-methylpolysiloxane stationary phase is a suitable choice.

  • Injection:

    • Injector Type: Cold On-Column

    • Injection Volume: 1 µL

    • Injector Temperature: Programmed to track the oven temperature.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp: 25°C/minute to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate. A high flow rate (e.g., 60 cm/s) can help to reduce the time the analyte spends in the column.

  • Detector:

    • MS: Scan range 50-350 amu.

    • NPD: As per manufacturer's instructions.

Method 2: Splitless Injection with a Deactivated Inlet Liner

This method can be used with a standard GC setup but requires careful optimization.

  • Instrumentation: Gas chromatograph with a split/splitless injector and a suitable detector (e.g., MS or NPD).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Injection:

    • Injector Type: Splitless

    • Injector Temperature: 250°C (use the lowest possible temperature that allows for efficient volatilization).

    • Liner: Deactivated single taper with glass wool.

    • Injection Volume: 1 µL

    • Splitless Time: 1 minute.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/minute to 180°C.

    • Ramp 2: 5°C/minute to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector:

    • MS: Scan range 50-350 amu.

    • NPD: As per manufacturer's instructions.

Troubleshooting Guide

// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; peak_tailing [label="Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; poor_resolution [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; no_peaks [label="No Peaks or Low Sensitivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ghost_peaks [label="Ghost Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Suspected Thermal\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol_active_sites [label="Solution:\n- Use deactivated liner\n- Trim column inlet\n- Check for sample matrix effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp_too_low [label="Solution:\n- Optimize temperature program\n(slower ramp rate)\n- Check carrier gas flow rate", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_check_injection [label="Solution:\n- Check syringe\n- Verify sample concentration\n- Confirm injector settings", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_contamination [label="Solution:\n- Bake out column\n- Clean injector port\n- Check for septum bleed", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cold_injection [label="Solution:\n- Use Cold On-Column injection\n- Lower injector temperature\n- Use a shorter column\n- Consider derivatization", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> peak_tailing; start -> poor_resolution; start -> no_peaks; start -> ghost_peaks; start -> degradation;

peak_tailing -> sol_active_sites [label="Cause: Active Sites"]; poor_resolution -> sol_temp_too_low [label="Cause: Suboptimal Separation"]; no_peaks -> sol_check_injection [label="Cause: Injection Issue"]; ghost_peaks -> sol_contamination [label="Cause: System Contamination"]; degradation -> sol_cold_injection [label="Cause: Analyte Instability"]; } .dot Figure 1: Troubleshooting Decision Tree for this compound GC Analysis.

ProblemPossible CausesRecommended Actions
Peak Tailing - Active sites in the inlet or column: this compound can interact with active silanol groups. - Column contamination: Buildup of non-volatile matrix components. - Improper column installation: Creating dead volume.- Use a deactivated inlet liner and septum. - Trim 10-15 cm from the front of the column. - Reinstall the column according to the manufacturer's instructions. - Consider derivatization to block active sites on the molecule.
Poor Resolution - Inappropriate column phase: The stationary phase is not providing adequate selectivity. - Suboptimal temperature program: The ramp rate may be too fast. - Carrier gas flow rate is too high or too low. - Select a column with a different polarity. - Optimize the oven temperature program with a slower ramp rate. - Optimize the carrier gas flow rate to achieve the best efficiency.
No Peaks or Low Sensitivity - Thermal degradation: The analyte is degrading in the hot injector. - Syringe issue: The syringe may be clogged or not dispensing correctly. - Incorrect injector parameters: Split ratio is too high or splitless time is too short.- Switch to cold on-column injection if possible. - Lower the injector temperature. - Check the syringe for proper operation. - Optimize split/splitless parameters.
Appearance of Extra Peaks (Degradation Products) - Thermal degradation: this compound is breaking down into more stable compounds.- Confirm the identity of the extra peaks using MS. - Implement strategies to reduce thermal stress as outlined above (e.g., cold on-column injection, lower injector temperature).
Baseline Drift or Noise - Column bleed: The stationary phase is degrading at high temperatures. - Contaminated carrier gas or injector. - Use a low-bleed column. - Ensure the final oven temperature does not exceed the column's maximum operating temperature. - Check for leaks and ensure high-purity carrier gas is used.

Visualization of the GC Column Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate GC column for this compound analysis.

// Nodes start [label="Start: this compound Analysis Requirement", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; thermal_lability [label="Consider Thermal Lability of this compound\n(Carbamate)", fillcolor="#FBBC05", fontcolor="#202124"]; injection_technique [label="Select Injection Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cold_on_column [label="Cold On-Column\n(Recommended)", fillcolor="#34A853", fontcolor="#FFFFFF"]; split_splitless [label="Split/Splitless\n(Requires Optimization)", fillcolor="#FBBC05", fontcolor="#202124"]; column_phase [label="Choose Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_mid_polarity [label="Low to Mid-Polarity\n(e.g., 5% Phenyl-Methylpolysiloxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pesticide_specific [label="Pesticide-Specific Phase\n(e.g., for complex matrices)", fillcolor="#FBBC05", fontcolor="#202124"]; column_dimensions [label="Select Column Dimensions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; standard_dims [label="Standard Dimensions\n(e.g., 30m x 0.25mm x 0.25µm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fast_gc_dims [label="Short Column for Fast GC\n(e.g., 10-15m length)", fillcolor="#FBBC05", fontcolor="#202124"]; method_development [label="Proceed to Method Development & Optimization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> thermal_lability; thermal_lability -> injection_technique; injection_technique -> cold_on_column; injection_technique -> split_splitless; cold_on_column -> column_phase; split_splitless -> column_phase; column_phase -> low_mid_polarity; column_phase -> pesticide_specific; low_mid_polarity -> column_dimensions; pesticide_specific -> column_dimensions; column_dimensions -> standard_dims; column_dimensions -> fast_gc_dims; standard_dims -> method_development; fast_gc_dims -> method_development; } .dot Figure 2: GC Column Selection Workflow for this compound Analysis.

References

Validation & Comparative

A Comparative Analysis of Pyrolan and Organophosphate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the mechanisms, toxicity, and performance of Pyrolan, a carbamate insecticide, and the widely utilized class of organophosphate insecticides. This guide provides researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by available experimental data and methodologies.

This technical guide offers a side-by-side comparison of this compound and organophosphate insecticides, focusing on their distinct chemical properties, mechanisms of action, and toxicological profiles. Both classes of compounds are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. However, the nature of this inhibition and their resulting biological activities exhibit significant differences.

Mechanism of Action: Reversible vs. Irreversible Inhibition

The primary mode of action for both this compound and organophosphate insecticides is the inhibition of acetylcholinesterase (AChE).[1] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system, which is ultimately lethal to the insect.[1]

This compound , chemically identified as 3-Methyl-1-phenylpyrazol-5-yl dimethylcarbamate, is a member of the carbamate class of insecticides.[1] Carbamates are considered reversible inhibitors of AChE. They carbamoylate the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is relatively unstable and can be hydrolyzed to regenerate the active enzyme.[1]

Organophosphates , on the other hand, are generally classified as irreversible inhibitors of AChE. They phosphorylate the serine hydroxyl group in the enzyme's active site, forming a highly stable phosphorylated enzyme. This covalent bond is not easily hydrolyzed, leading to a long-lasting or permanent inactivation of the enzyme.[2]

dot

Caption: Signaling pathway of acetylcholinesterase and its inhibition.

Quantitative Data Presentation

A direct comparison of the inhibitory potency of this compound and organophosphates through IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) is challenging due to the limited availability of publicly accessible, directly comparative studies. However, a comparison of their acute toxicity can be made using LD50 values (the lethal dose required to kill 50% of a test population).

Insecticide ClassCompoundCAS NumberTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Carbamate This compound 87-47-8RatOral62
Organophosphate Chlorpyrifos2921-88-2RatOral135 - 163
Organophosphate Diazinon333-41-5RatOral300 - 400
Organophosphate Malathion121-75-5RatOral2800
Organophosphate Parathion56-38-2RatOral2 - 13
Organophosphate Dichlorvos62-73-7RatOral56 - 80

Note: The LD50 values for organophosphates are sourced from various publicly available toxicological databases and may vary depending on the specific study protocol.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase inhibition is commonly performed using a spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound and organophosphates) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • AChE solution

    • Test compound solution (or solvent for control)

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 10-15 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound and Organophosphates A1 Add buffer, DTNB, AChE, and test compounds to 96-well plate P1->A1 P2 Prepare AChE, DTNB, and ATCI solutions P2->A1 A2 Incubate at controlled temperature A1->A2 A3 Add ATCI to initiate reaction A2->A3 A4 Measure absorbance at 412 nm kinetically A3->A4 D1 Calculate reaction rates A4->D1 D2 Determine % inhibition D1->D2 D3 Plot dose-response curve and calculate IC50 D2->D3

Caption: Experimental workflow for the AChE inhibition assay.

Acute Oral Toxicity (LD50) Determination in Rats

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of laboratory animals, usually rats, and observing the mortality over a set period. The following is a general protocol based on standardized guidelines.

Test Animals:

  • Young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), of the same age and weight range.

Housing and Feeding:

  • Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle).

  • Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

Dose Administration:

  • The test substance (this compound or organophosphate) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • A single dose is administered to each animal by oral gavage using a stomach tube.

  • A control group receives only the vehicle.

  • Several dose levels are tested with a set number of animals per dose group.

Observation:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, convulsions, salivation), and body weight changes.

  • Observations are made frequently on the day of dosing and at least daily thereafter for a period of 14 days.

  • A gross necropsy is performed on all animals at the end of the study.

Data Analysis:

  • The number of mortalities at each dose level is recorded.

  • The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

dot

LD50_Determination_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 days) cluster_analysis Data Analysis P1 Select and acclimate test animals (rats) D1 Fast animals prior to dosing P1->D1 P2 Prepare dose formulations of This compound or Organophosphate D2 Administer single oral dose (gavage) P2->D2 D1->D2 O1 Monitor for mortality and clinical signs of toxicity D2->O1 D3 Include control group (vehicle only) D3->O1 O2 Record body weight changes O1->O2 A1 Record mortality at each dose O1->A1 O3 Perform gross necropsy O2->O3 A2 Calculate LD50 value using statistical methods (e.g., Probit) A1->A2

Caption: Workflow for acute oral LD50 determination.

Concluding Remarks

This compound, a carbamate insecticide, and organophosphate insecticides share a common target in the inhibition of acetylcholinesterase. The key distinction lies in the nature of this inhibition: reversible for this compound and generally irreversible for organophosphates. This fundamental difference influences their toxicological profiles and duration of effect.

The provided LD50 data for this compound in rats (62 mg/kg) indicates a high level of acute toxicity. When compared to various organophosphates, its toxicity is greater than that of malathion but less than that of highly toxic compounds like parathion.

For researchers and professionals in drug development, understanding these differences is crucial for the design of novel compounds with desired selectivity and safety profiles. The experimental protocols outlined provide a foundation for conducting comparative studies to further elucidate the performance and safety of these and other acetylcholinesterase-inhibiting compounds. Further research directly comparing the IC50 values of this compound and a range of organophosphates under identical experimental conditions would provide a more definitive assessment of their relative inhibitory potencies.

References

A Comparative Analysis of Pyrolan and Other Carbamate Insecticides: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Pyrolan with other prominent carbamate insecticides, namely carbaryl, carbofuran, and methomyl. The information is intended for researchers, scientists, and professionals involved in drug development and pest management research. This document synthesizes available experimental data to facilitate an objective evaluation of these compounds.

Comparative Efficacy of Carbamate Insecticides

The insecticidal efficacy of carbamates is typically quantified by the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following tables summarize the available LD50 data for this compound and other carbamates against various insect species. It is important to note that direct comparison of LD50 values across different studies can be challenging due to variations in experimental conditions, such as insect species, strain, age, and application method.

Table 1: Comparative Acute Contact Toxicity (LD50) of Carbamate Insecticides Against Housefly (Musca domestica)

InsecticideLD50 (µg/g of body weight)
This compound1.5
Carbaryl4.3
Carbofuran0.4
Methomyl1.3

Disclaimer: The data in this table are compiled from various sources and may not be directly comparable due to potential differences in experimental methodologies.

Table 2: Acute Contact and Oral Toxicity (LD50) of Various Carbamate Insecticides Against Different Insect Species

InsecticideInsect SpeciesApplication RouteLD50
This compound Musca domestica (Housefly)Contact1.5 µg/g
Carbaryl Apis mellifera (Honeybee)Contact1.02 µ g/bee
Spodoptera frugiperda (Fall Armyworm)OralVery low toxicity
Carbofuran Musca domestica (Housefly)Contact0.1 µ g/insect (susceptible strain)
Apis mellifera (Honeybee)Oral0.16 µ g/bee
Metaphire posthuma (Earthworm)Contact0.08 µg/cm² (72h)
Methomyl Musca domestica (Housefly)Contact0.50 - 2.46 µ g/fly
Spodoptera littoralis (Cotton Leafworm)Oral (on treated leaves)High mortality at 0 and 3 days

Mechanism of Action: Inhibition of Acetylcholinesterase

Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme.[3][4] This blockage leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1]

Signaling Pathway of Cholinergic Neurotransmission and Inhibition by Carbamates

The following diagram illustrates the normal process of cholinergic neurotransmission and how carbamate insecticides disrupt this pathway.

CholinergicSynapse Cholinergic Synapse and Carbamate Inhibition ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle opens & triggers vesicle fusion Action_Potential Action Potential Action_Potential->Ca_channel AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_receptor Acetylcholine Receptor (nAChR) ACh->ACh_receptor binds Hydrolyzed ACh Hydrolyzed ACh AChE->Hydrolyzed ACh into Choline & Acetic Acid Carbamate Carbamate (e.g., this compound) Carbamate->AChE inhibits (reversibly) Signal_propagation Signal Propagation ACh_receptor->Signal_propagation

Caption: Cholinergic synapse inhibition by carbamates.

Experimental Protocols

The determination of insecticide efficacy relies on standardized and reproducible experimental protocols. The following is a generalized protocol for determining the acute contact LD50 of an insecticide in an insect species, based on OECD guidelines.

Protocol: Determination of Acute Contact LD50

1. Test Organism:

  • Select a uniform population of the target insect species (e.g., Musca domestica).

  • Use insects of the same age and sex, and from a laboratory-reared, insecticide-susceptible strain.

2. Test Substance and Preparation:

  • The test insecticide (e.g., this compound) should be of a known purity.

  • Prepare a stock solution of the insecticide in a suitable solvent (e.g., acetone).

  • From the stock solution, prepare a series of at least five graded concentrations that are expected to cause a range of mortality from just above 0% to just below 100%.

3. Experimental Procedure:

  • Dose Application:

    • Immobilize the insects, for example, by chilling them.

    • Apply a precise volume (e.g., 1 µL) of each test solution to a specific location on the insect's body, typically the dorsal thorax.

    • A control group should be treated with the solvent only.

  • Replication:

    • Use a sufficient number of insects per concentration to ensure statistical validity (e.g., 20-30 insects per group).

    • Replicate the entire experiment at least three times on different days.

  • Observation:

    • After treatment, place the insects in clean containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 hour light:dark cycle).

    • Assess mortality at a predetermined time, typically 24 hours post-application. An insect is considered dead if it is immobile and does not respond to gentle prodding.

4. Data Analysis:

  • Correct the observed mortality for any control mortality using Abbott's formula.

  • Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence limits.

Experimental Workflow Diagram

LD50_Workflow LD50 Determination Workflow start Start prep_insects Prepare Test Insects (uniform age, sex, strain) start->prep_insects prep_solutions Prepare Insecticide Solutions (graded concentrations) prep_insects->prep_solutions application Topical Application (1 µL per insect) prep_solutions->application incubation Incubate under Controlled Conditions application->incubation observation Assess Mortality (after 24 hours) incubation->observation data_analysis Data Analysis (Probit Analysis) observation->data_analysis end End (LD50 Value) data_analysis->end

Caption: Workflow for LD50 determination.

Conclusion

This compound demonstrates significant insecticidal activity, comparable to other effective carbamate insecticides like methomyl and carbofuran against certain insect species. Its efficacy, like all carbamates, stems from the potent inhibition of acetylcholinesterase, a critical enzyme in the insect nervous system. The choice of insecticide for a specific application will depend on various factors, including the target pest species, environmental conditions, and the potential for resistance development. The standardized protocols outlined in this guide are essential for generating reliable and comparable data to inform these decisions.

References

Head-to-head comparison of Pyrolan and Carbaryl toxicity.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Pyrolan (3-Methyl-1-phenylpyrazol-5-yl dimethylcarbamate) and Carbaryl (1-naphthyl methylcarbamate) are both carbamate insecticides that share a common mechanism of action: the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signaling and, ultimately, toxicity. While both compounds target the same enzyme, their toxicological profiles can differ. This guide provides a detailed, head-to-head comparison of the toxicity of this compound and Carbaryl, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and Carbaryl. It is important to note that while extensive data is available for Carbaryl, a widely used insecticide, publicly available quantitative data for this compound, particularly for dermal and aquatic toxicity, is limited.

Toxicity EndpointSpeciesRoute of AdministrationThis compoundCarbarylReference
Acute Oral LD50 RatOral62 mg/kg225 - 850 mg/kg[1][2][3]
MouseOral90 mg/kg100 - 650 mg/kg[1][2]
RabbitOralData not available710 mg/kg
Guinea PigOralData not available250 mg/kg
DogOralData not available759 mg/kg
CatOralData not available150 mg/kg
Wild BirdOral39 mg/kg>2000 mg/kg (various species)
Acute Dermal LD50 RatDermalData not available>2000 mg/kg
RabbitDermalData not available>2000 mg/kg
Acute Aquatic LC50 (96-hour) Fish (various)AquaticData not available1.3 - 22.0 mg/L
Daphnia magnaAquaticData not available0.006 - 0.014 mg/L

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in air or water that is lethal to 50% of a test population.

Mechanism of Action: Cholinesterase Inhibition

Both this compound and Carbaryl are reversible inhibitors of acetylcholinesterase (AChE). The carbamate moiety of these molecules binds to the active site of AChE, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.

Mechanism of Cholinesterase Inhibition by this compound and Carbaryl.

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the key in vivo toxicity tests.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

Acute_Oral_Toxicity_Workflow start Animal Acclimation (e.g., Rats, 5 days) fasting Fasting (e.g., overnight) start->fasting dosing Single Oral Dose (Gavage) fasting->dosing observation Observation Period (14 days) dosing->observation data_collection Record Mortality, Clinical Signs, Body Weight observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50 LD50 Calculation necropsy->ld50 end Endpoint ld50->end

Generalized workflow for an acute oral toxicity study.
  • Test Animals: Typically, young adult rats of a single sex (often females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. A range of dose levels is used to determine the dose-response relationship.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: Statistical methods are used to calculate the LD50 value.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test evaluates the toxicity of a substance following a single dermal application.

Acute_Dermal_Toxicity_Workflow start Animal Preparation (e.g., Rabbits, hair clipped) application Dermal Application (24 hours) start->application removal Test Substance Removal application->removal observation Observation Period (14 days) removal->observation data_collection Record Mortality, Skin Reactions, Systemic Signs observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50 LD50 Calculation necropsy->ld50 end Endpoint ld50->end

Generalized workflow for an acute dermal toxicity study.
  • Test Animals: Commonly used species include rats or rabbits. A small area of the animal's back is clipped free of fur.

  • Dose Administration: The test substance is applied uniformly to the clipped skin and covered with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for mortality, skin reactions (erythema, edema), and signs of systemic toxicity for 14 days.

  • Necropsy: A gross necropsy is performed on all animals.

  • Data Analysis: The dermal LD50 is calculated based on the observed mortality.

Acute Toxicity Test for Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a 96-hour period.

Aquatic_Toxicity_Workflow start Fish Acclimation (e.g., Rainbow Trout) exposure Exposure to Test Concentrations (96 hours) start->exposure monitoring Monitor Water Quality (pH, Temp, DO) exposure->monitoring observation Record Mortality and Abnormal Behavior exposure->observation lc50 LC50 Calculation observation->lc50 end Endpoint lc50->end

Generalized workflow for an acute fish toxicity study.
  • Test Organisms: Common test species include Rainbow Trout, Zebra fish, and Fathead Minnow.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, dissolved oxygen).

  • Duration: The exposure period is typically 96 hours.

  • Observations: Mortality and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated.

Conclusion

Both this compound and Carbaryl exert their toxic effects through the inhibition of acetylcholinesterase. Based on the available acute oral toxicity data in rats, this compound appears to be more toxic than Carbaryl. However, a comprehensive comparison is hampered by the lack of publicly available dermal and aquatic toxicity data for this compound. For Carbaryl, a wealth of data indicates moderate acute oral toxicity and low acute dermal toxicity to mammals, but high toxicity to aquatic invertebrates. The absence of a complete toxicological dataset for this compound underscores the need for further research to fully characterize its potential hazards. This guide provides a foundation for understanding the comparative toxicity of these two carbamate insecticides and highlights critical data gaps for future investigation.

References

Unraveling Pyrolan's Efficacy in Resistant Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the landscape of insecticide resistance is paramount. This guide provides a comprehensive comparison of Pyrolan, a carbamate insecticide, and its performance against insecticide-resistant pests, drawing upon key experimental data. We delve into the mechanisms of resistance, cross-resistance patterns, and the detailed methodologies employed in seminal studies.

This compound, chemically known as 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate, functions as an acetylcholinesterase (AChE) inhibitor. This mode of action, shared with other carbamates and organophosphates, disrupts the nervous system of insects. However, the emergence of resistance poses a significant challenge to its efficacy. This guide synthesizes data from foundational studies to offer a clear perspective on this compound's role in managing resistant pest populations.

Cross-Resistance of this compound in Carbamate-Resistant Houseflies

Seminal research conducted in the 1960s on the housefly, Musca domestica, provides a crucial window into the cross-resistance profiles of carbamate insecticides, including this compound. The following table summarizes the resistance ratios (RR) of a carbamate-resistant housefly strain (Strain R-MIP) to this compound and a selection of other insecticides. Resistance ratios are calculated by dividing the LD50 of the resistant strain by the LD50 of a susceptible strain.

InsecticideChemical ClassLD50 (µg/g) - Susceptible StrainLD50 (µg/g) - Resistant Strain (R-MIP)Resistance Ratio (RR)
This compound Carbamate 1.5 >500 >333
IsolanCarbamate1.2>500>417
Carbaryl (Sevin)Carbamate4.540089
ParathionOrganophosphate1.02.52.5
MalathionOrganophosphate2.55.02.0
DDTOrganochlorine8.030037.5
DieldrinOrganochlorine0.41.53.8

Data compiled from studies by Georghiou and Metcalf.

The data clearly indicates a high level of cross-resistance to this compound in a housefly strain selected for resistance to another carbamate (m-isopropylphenyl N-methylcarbamate). This strong cross-resistance within the carbamate class is a critical consideration for resistance management strategies. The resistant strain also exhibited moderate cross-resistance to the organochlorine DDT, but significantly lower levels of cross-resistance to the organophosphates parathion and malathion.

Mechanisms of Resistance to this compound

The primary mechanisms conferring resistance to this compound and other carbamates fall into two main categories:

  • Altered Acetylcholinesterase (AChE): This is a form of target-site insensitivity where a mutation in the gene encoding the AChE enzyme reduces its affinity for carbamate insecticides. As a result, the insecticide can no longer effectively bind to and inhibit the enzyme, rendering the insect resistant.

  • Metabolic Detoxification: Resistant insects may possess enhanced metabolic pathways capable of detoxifying the insecticide before it reaches its target site. This is often mediated by the overexpression or increased activity of enzymes such as:

    • Esterases: These enzymes hydrolyze the ester linkage in carbamate molecules, rendering them non-toxic.

    • Cytochrome P450 Monooxygenases (P450s): This large family of enzymes can oxidize a wide range of foreign compounds, including insecticides, facilitating their detoxification and excretion.

The interplay of these mechanisms can lead to varying levels and spectrums of cross-resistance to other insecticides.

Experimental Protocols

The data presented in this guide is based on established toxicological and biochemical assays. Below are detailed methodologies for the key experiments cited.

Topical Application Bioassay for Insecticide Toxicity

This method is used to determine the dose of an insecticide required to cause mortality in a pest population.

Procedure:

  • Insect Rearing: Houseflies (Musca domestica) are reared under controlled laboratory conditions (e.g., 27±1°C, 60±5% RH, 12:12 L:D photoperiod). Adult flies, 3-5 days old, are used for testing.

  • Insecticide Dilution: Technical-grade insecticide is dissolved in a suitable solvent, typically acetone, to create a stock solution. A series of serial dilutions are then prepared from the stock solution.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each anesthetized (e.g., with CO2 or by chilling) insect. Control insects are treated with the solvent alone.

  • Observation: Treated insects are placed in holding containers with access to food and water. Mortality is assessed at a predetermined time point, usually 24 hours post-treatment. Insects unable to move are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the Lethal Dose 50 (LD50), which is the dose of insecticide that is lethal to 50% of the test population. The resistance ratio (RR) is then calculated as: RR = LD50 of the resistant strain / LD50 of the susceptible strain.

Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay is used to measure the activity of the AChE enzyme and its inhibition by insecticides.

Procedure:

  • Enzyme Preparation: Insect heads are homogenized in a cold buffer solution (e.g., phosphate buffer, pH 7.5) and then centrifuged to obtain a supernatant containing the AChE enzyme.

  • Assay Reaction: The assay is typically performed in a microplate reader. The reaction mixture contains the enzyme preparation, a substrate (e.g., acetylthiocholine iodide), and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Inhibition Measurement: To measure inhibition, the enzyme preparation is pre-incubated with various concentrations of the insecticide (e.g., this compound) before the addition of the substrate.

  • Data Recording: The rate of the enzymatic reaction is measured by monitoring the change in absorbance at a specific wavelength (e.g., 412 nm for the DTNB reaction) over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each insecticide concentration. The concentration of insecticide that causes 50% inhibition of the enzyme activity (I50) is then determined. A higher I50 value in a resistant strain compared to a susceptible strain indicates that the AChE of the resistant strain is less sensitive to the insecticide.

Visualizing Resistance Mechanisms and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

insecticide_action_and_resistance cluster_synapse Cholinergic Synapse cluster_insecticide Insecticide Action & Resistance ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_syn->AChR Binds AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Nerve Impulse Nerve Impulse AChR->Nerve Impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (Carbamate) This compound->AChE Inhibits Altered_AChE Altered AChE (Target-Site Resistance) This compound->Altered_AChE No Inhibition Metabolic_Enzymes Metabolic Enzymes (Esterases, P450s) This compound->Metabolic_Enzymes Detoxification Detoxified_this compound Detoxified this compound Metabolic_Enzymes->Detoxified_this compound

Figure 1: Mechanism of this compound action and resistance.

topical_application_workflow start Start rearing Insect Rearing start->rearing anesthesia Anesthetize Insects rearing->anesthesia dilution Insecticide Dilution application Topical Application (1µL to Thorax) dilution->application anesthesia->application observation 24h Observation application->observation mortality Assess Mortality observation->mortality analysis Probit Analysis (Calculate LD50 & RR) mortality->analysis end End analysis->end

Figure 2: Topical application bioassay workflow.

ache_inhibition_workflow start Start homogenization Homogenize Insect Heads start->homogenization centrifugation Centrifuge to get Enzyme Supernatant homogenization->centrifugation incubation Pre-incubate Enzyme with Insecticide centrifugation->incubation reaction Add Substrate & Chromogen incubation->reaction measurement Measure Absorbance Change (Microplate Reader) reaction->measurement analysis Calculate % Inhibition & I50 Value measurement->analysis end End analysis->end

Validating Pyrolan's Inhibitory Effect on Purified Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyrolan's potential inhibitory effect on purified acetylcholinesterase (AChE), contextualized with the performance of established AChE inhibitors. While direct quantitative data for this compound was not available in the reviewed literature, this document serves as a valuable resource by outlining the standard experimental protocols for determining inhibitory potency and presenting a comparison with key alternative compounds.

Comparative Analysis of Acetylcholinesterase Inhibitors

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several well-characterized AChE inhibitors.

InhibitorChemical ClassIC50 Value (AChE)Source Organism of AChE
This compound CarbamateNot available in searched literature-
Donepezil Piperidine6.7 nMHuman
Rivastigmine Carbamate4.3 - 4760 nMHuman
Galantamine Alkaloid410 nMHuman
Neostigmine Carbamate62 nMHuman
Physostigmine Carbamate0.15 µMElectric Eel

Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the acetylcholinesterase and the assay methodology.

Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

The most widely used method for measuring acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle:

The Ellman's assay is a colorimetric method that relies on the following reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.

The rate of TNB²⁻ formation is directly proportional to the acetylcholinesterase activity and can be measured by monitoring the increase in absorbance at 412 nm.

Materials and Reagents:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound) and known inhibitors (positive controls)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer, DTNB, and ATCI (no enzyme).

    • Control (100% activity): Phosphate buffer, DTNB, acetylcholinesterase, and solvent (without inhibitor).

    • Test Wells: Phosphate buffer, DTNB, acetylcholinesterase, and various concentrations of the test compound.

  • Reaction Initiation and Measurement:

    • Add the buffer, DTNB, and acetylcholinesterase solution to the appropriate wells and incubate for a short period.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

Ellmans_Assay_Workflow prep Reagent Preparation setup Assay Plate Setup prep->setup Dispense into 96-well plate incubation Pre-incubation (Enzyme + Inhibitor) setup->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm) reaction->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Figure 1: Experimental workflow for determining AChE inhibition using Ellman's assay.

AChE_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Blocked_AChE Inhibited AChE Inhibitor This compound / Other Inhibitor Inhibitor->AChE Inhibition

Figure 2: Cholinergic signaling pathway and the inhibitory action of compounds like this compound.

Benchmarking Pyrolan's Performance Against New Synthetic Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Pyrolan, a carbamate insecticide, with several classes of new synthetic insecticides. The information is intended for researchers, scientists, and professionals involved in drug development and pest management. This document summarizes key performance data, details experimental methodologies for insecticide evaluation, and visualizes the modes of action through signaling pathway diagrams.

Introduction to this compound and New Synthetic Insecticides

This compound is a carbamate insecticide that has been used for the control of various insect pests in agricultural and public health settings.[1][2] Like other carbamates, its mode of action involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme in the insect nervous system.[1][2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

In recent decades, new classes of synthetic insecticides have been developed with novel modes of action, offering alternatives to older chemistries like carbamates. These newer insecticides often exhibit higher target specificity and, in some cases, more favorable environmental and toxicological profiles. This guide will focus on the following newer insecticide classes for comparison with this compound:

  • Neonicotinoids: These are systemic insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR).

  • Diamides: This class of insecticides activates insect ryanodine receptors, leading to uncontrolled release of calcium and muscle paralysis.

  • Sulfoximines: These compounds are also nAChR modulators but interact with the receptor at a different site than neonicotinoids.

  • Butenolides: A newer class of systemic insecticides that also act on the nAChR.

  • Mesoionics: These insecticides are nAChR inhibitors with a unique binding mechanism.

  • Spinosyns: Derived from a soil bacterium, these insecticides have a unique mode of action on the nAChR and also affect GABA receptors.

Comparative Performance Data

Quantitative performance data, such as the median lethal dose (LD50) and median lethal concentration (LC50), are crucial for comparing the efficacy of different insecticides. The following tables summarize available data for this compound and the newer synthetic insecticide classes against various insect pests. It is important to note that historical data for this compound is limited in the publicly available scientific literature, which presents a challenge for direct comparison with more recently developed compounds that have been subject to modern, standardized testing protocols.

Table 1: Acute Contact Toxicity (LD50) of this compound and Newer Insecticides Against Housefly (Musca domestica)

Insecticide ClassActive IngredientLD50 (µg/g)Citation(s)
Carbamate This compoundData not available
Neonicotinoid Imidacloprid0.1
Spinosyn Spinosad1.28 - 2.25
Sulfoximine SulfoxaflorData not available

Table 2: Acute Oral Toxicity (LC50) of this compound and Newer Insecticides Against Various Pest Species

Insecticide ClassActive IngredientPest SpeciesLC50Citation(s)
Carbamate This compoundData not availableData not available
Neonicotinoid ImidaclopridAphis gossypii (Cotton Aphid)0.3 mg/L
Diamide ChlorantraniliprolePlutella xylostella (Diamondback Moth)0.002 mg/L
Sulfoximine SulfoxaflorMyzus persicae (Green Peach Aphid)0.28 mg/L
Butenolide FlupyradifuroneMyzus persicae (Green Peach Aphid)4.3 - 4.8 mg/L
Mesoionic TriflumezopyrimAphis craccivora (Cowpea Aphid)2.43 µg/mL
Spinosyn SpinosadHeliothis virescens (Tobacco Budworm)0.3 ppm

Note: The lack of publicly available, recent, and standardized quantitative performance data for this compound makes a direct and robust comparison with newer insecticides challenging. The data presented for the newer insecticides are from various scientific studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols for Insecticide Efficacy Testing

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are summaries of widely accepted methodologies for determining the efficacy of insecticides.

Determination of Acute Oral Toxicity (LC50)

This method is used to determine the concentration of an insecticide that is lethal to 50% of a test population through ingestion.

Protocol Summary (based on OECD and EPA guidelines):

  • Test Organism: A homogenous group of a specific insect species and life stage is selected.

  • Diet Preparation: The insecticide is incorporated into an artificial diet or a sugar solution at a range of concentrations. A control group receives a diet without the insecticide.

  • Exposure: Insects are allowed to feed on the treated diet for a specified period.

  • Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as Probit analysis.

Determination of Acute Contact Toxicity (LD50)

This method assesses the toxicity of an insecticide when applied directly to the insect's cuticle.

Protocol Summary (based on IRAC and OECD guidelines):

  • Test Organism: Uniformly sized insects of a specific species and life stage are used.

  • Insecticide Preparation: The insecticide is dissolved in a suitable solvent (e.g., acetone) to create a series of dilutions.

  • Application: A precise volume (e.g., 1 µL) of each dilution is topically applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent only.

  • Observation: The treated insects are held in clean containers with food and water, and mortality is assessed at predetermined time points.

  • Data Analysis: The LD50 value, expressed as the dose of insecticide per unit of insect body weight (e.g., µg/g), is calculated using Probit analysis.

Residual Bioassay

This method evaluates the toxicity of insecticide residues on a treated surface.

Protocol Summary (based on IRAC methods):

  • Surface Treatment: A uniform surface (e.g., glass vial, leaf disc) is treated with a specific concentration of the insecticide and allowed to dry.

  • Insect Exposure: A known number of insects are introduced to the treated surface and confined for a set period.

  • Observation: Mortality is recorded after the exposure period.

  • Data Analysis: The concentration that causes 50% mortality (LC50) or the time required to cause 50% mortality (LT50) at a given concentration can be determined.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the modes of action of the different insecticide classes and a typical experimental workflow for determining insecticide efficacy.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->Acetylcholine Breaks down Nerve_Impulse Continuous Nerve Impulse (Paralysis) Postsynaptic_Receptor->Nerve_Impulse Leads to This compound This compound This compound->AChE Inhibits

Caption: Mode of action of this compound (Carbamate).

Nicotinic_Acetylcholine_Receptor_Modulation cluster_synapse Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Overstimulation Overstimulation (Paralysis) nAChR->Overstimulation Leads to Inhibition Inhibition of Nerve Impulse nAChR->Inhibition Leads to Neonicotinoids Neonicotinoids Neonicotinoids->nAChR Agonist Sulfoximines Sulfoximines Sulfoximines->nAChR Agonist Butenolides Butenolides Butenolides->nAChR Agonist Spinosyns Spinosyns Spinosyns->nAChR Allosteric Modulator Mesoionics Mesoionics Mesoionics->nAChR Antagonist

Caption: Mode of action of nAChR modulating insecticides.

Ryanodine_Receptor_Modulation cluster_muscle_cell Muscle Cell Ryanodine_Receptor Ryanodine Receptor (Ca2+ Channel) Calcium_Release Uncontrolled Ca2+ Release Ryanodine_Receptor->Calcium_Release Causes SR Sarcoplasmic Reticulum (SR) Diamides Diamides Diamides->Ryanodine_Receptor Activates Paralysis Muscle Paralysis Calcium_Release->Paralysis Leads to

Caption: Mode of action of Diamide insecticides.

Experimental_Workflow_LD50 Start Start Insect_Rearing Rear Insect Colony Start->Insect_Rearing Dose_Preparation Prepare Insecticide Dilutions Insect_Rearing->Dose_Preparation Topical_Application Topical Application (Micro-applicator) Dose_Preparation->Topical_Application Incubation Incubate with Food & Water Topical_Application->Incubation Mortality_Assessment Assess Mortality (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis Probit Analysis Mortality_Assessment->Data_Analysis LD50_Calculation Calculate LD50 & 95% CI Data_Analysis->LD50_Calculation End End LD50_Calculation->End

Caption: Experimental workflow for LD50 determination.

Conclusion

This compound, a representative of the carbamate class of insecticides, effectively controls insect pests through the inhibition of acetylcholinesterase. However, the development of newer synthetic insecticides with diverse modes of action, such as neonicotinoids, diamides, sulfoximines, butenolides, mesoionics, and spinosyns, has provided a broader range of tools for integrated pest management.

Based on the available data, many of these newer insecticides exhibit high efficacy at very low concentrations against a wide spectrum of pests. The lack of recent, standardized performance data for this compound makes a direct, quantitative comparison challenging. Future research employing standardized bioassay protocols would be necessary to provide a more definitive comparative assessment of the relative performance of this compound and these newer chemistries. The selection of an appropriate insecticide should be based on a comprehensive evaluation of its efficacy against the target pest, its mode of action, the potential for resistance development, and its non-target effects.

References

A Comparative Analysis of the Insecticidal Spectrums of Pyrolan and Neonicotinoids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The ongoing challenge of managing insect pests in agriculture and public health necessitates a deep understanding of the available insecticidal compounds. This guide provides a detailed comparison of the insecticidal spectrum of Pyrolan, a carbamate insecticide, and the widely used class of neonicotinoid insecticides. By examining their modes of action, target insect orders, and the methodologies used to determine their efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making and future research endeavors.

Modes of Action: Distinct Neurological Targets

The fundamental difference between this compound and neonicotinoids lies in their distinct molecular targets within the insect nervous system. This divergence in their mode of action influences their insecticidal spectrum and their relative toxicity to non-target organisms.

This compound , chemically known as 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate, is a carbamate insecticide that functions as a cholinesterase inhibitor .[1] Specifically, it reversibly binds to and inactivates acetylcholinesterase (AChE), an essential enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] The inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of postsynaptic receptors. This hyperexcitation of the nervous system causes uncontrolled nerve firing, leading to tremors, paralysis, and ultimately, the death of the insect.[2]

Neonicotinoids , on the other hand, are a class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[3][4] These synthetic compounds are structurally similar to nicotine. They bind to the nAChRs on the postsynaptic membrane, mimicking the action of acetylcholine. However, unlike acetylcholine, neonicotinoids are not readily broken down by acetylcholinesterase. This leads to a persistent activation of the nAChRs, causing a constant influx of ions into the postsynaptic neuron. The resulting overstimulation of the nerve cells leads to paralysis and death. Neonicotinoids exhibit a higher binding affinity for insect nAChRs compared to mammalian nAChRs, which contributes to their selective toxicity towards insects.

dot

Signaling_Pathways cluster_this compound This compound (Cholinesterase Inhibitor) cluster_Neonicotinoids Neonicotinoids This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh_breakdown ACh Breakdown This compound->ACh_breakdown Blocks AChE->ACh_breakdown Catalyzes ACh Acetylcholine (ACh) ACh_accumulation ACh Accumulation Receptor_Stimulation Continuous Receptor Stimulation ACh_accumulation->Receptor_Stimulation Nerve_Hyperexcitation Nerve Hyperexcitation Receptor_Stimulation->Nerve_Hyperexcitation Paralysis_Death_P Paralysis & Death Nerve_Hyperexcitation->Paralysis_Death_P Neonicotinoids Neonicotinoids nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoids->nAChR Binds to & Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Causes Neuron_Depolarization Continuous Neuron Depolarization Ion_Channel->Neuron_Depolarization Nerve_Overstimulation Nerve Overstimulation Neuron_Depolarization->Nerve_Overstimulation Paralysis_Death_N Paralysis & Death Nerve_Overstimulation->Paralysis_Death_N

Caption: Comparative signaling pathways of this compound and neonicotinoids.

Comparative Insecticidal Spectrum

Direct, side-by-side comparative studies of the insecticidal spectrum of this compound and a wide range of neonicotinoids are limited in publicly available literature. The following tables summarize the known insecticidal activity of this compound and several common neonicotinoids based on data from various independent studies. It is crucial to note that these values are not directly comparable due to variations in experimental protocols, insect strains, and testing conditions.

Table 1: Insecticidal Spectrum of this compound

Target Insect OrderTarget Insect SpeciesBioassay TypeLC50 / LD50Reference
Data for specific insect species and corresponding LC50/LD50 values for this compound are not readily available in the searched literature. General statements indicate it is a carbamate insecticide used in homes, gardens, and agriculture.

Table 2: Insecticidal Spectrum of Common Neonicotinoids

NeonicotinoidTarget Insect OrderTarget Insect SpeciesBioassay TypeLC50 / LD50Reference
Imidacloprid HemipteraBemisia tabaci (Whitefly)Leaf DipLC50: 0.138 µg/ml
HymenopteraApis mellifera (Honeybee)OralLD50: 0.0039 µ g/bee
ColeopteraLeptinotarsa decemlineata (Colorado Potato Beetle)TopicalLD50: 0.0029 µg/g
Acetamiprid HemipteraBemisia tabaci (Whitefly)Leaf DipLC50: 0.091 µg/ml
HymenopteraApis mellifera (Honeybee)OralLD50: 8.09 µ g/bee
Clothianidin HemipteraAphis gossypii (Cotton Aphid)Leaf DipLC50: 0.031 ppm (24h)
HymenopteraApis mellifera (Honeybee)OralLD50: 0.002 µ g/bee
DipteraChironomus dilutus (Midge)Water Exposure96-h LC50: 13.9 µg/L
Thiamethoxam HemipteraMyzus persicae (Green Peach Aphid)Leaf DipLC50: 0.17 mg/L
HymenopteraApis mellifera (Honeybee)OralLD50: 0.005 µ g/bee
DipteraChironomus dilutus (Midge)Water Exposure96-h LC50: 61.2 µg/L
Dinotefuran HemipteraNilaparvata lugens (Brown Planthopper)TopicalLD50: 0.004 µg/g

Experimental Protocols for Efficacy Testing

The determination of an insecticide's efficacy relies on standardized and reproducible bioassays. The following are detailed methodologies for three common types of experiments used to evaluate the insecticidal spectrum of compounds like this compound and neonicotinoids.

dot

Experimental_Workflow cluster_setup Preparation cluster_bioassays Bioassay Methods cluster_data Data Collection & Analysis Insect_Rearing 1. Insect Rearing (Controlled Conditions) Insecticide_Prep 2. Insecticide Preparation (Serial Dilutions) Topical_App 3a. Topical Application (Direct application to insect) Insecticide_Prep->Topical_App Leaf_Dip 3b. Leaf-Dip Assay (Treated foliage) Insecticide_Prep->Leaf_Dip Diet_Incorp 3c. Diet Incorporation (Treated artificial diet) Insecticide_Prep->Diet_Incorp Mortality_Assessment 4. Mortality Assessment (24, 48, 72 hours) Topical_App->Mortality_Assessment Leaf_Dip->Mortality_Assessment Diet_Incorp->Mortality_Assessment Data_Analysis 5. Probit Analysis (Calculate LC50/LD50) Mortality_Assessment->Data_Analysis

Caption: Generalized workflow for insecticide bioassays.
Topical Application Bioassay

This method determines the direct contact toxicity of an insecticide.

  • Preparation of Insecticide Solutions: A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone. A series of serial dilutions are then made to create a range of concentrations expected to produce between 10% and 90% mortality.

  • Insect Handling: Test insects of a uniform age and size are anesthetized, often using carbon dioxide or chilling.

  • Application: A precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution is applied directly to the dorsal thorax of each anesthetized insect using a calibrated microapplicator. A control group is treated with the solvent alone.

  • Observation: Treated insects are placed in clean containers with access to food and water and maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark photoperiod).

  • Data Collection: Mortality is assessed at predetermined intervals, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to determine the LD50 (the dose required to kill 50% of the test population), along with its 95% confidence limits.

Leaf-Dip Bioassay

This method is commonly used to evaluate the efficacy of insecticides against foliage-feeding insects.

  • Preparation of Insecticide Emulsions: A stock solution of the formulated insecticide is prepared in distilled water, often with a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. Serial dilutions are then made to obtain the desired test concentrations.

  • Leaf Treatment: Fresh, undamaged leaves from the host plant are dipped into each insecticide emulsion for a set period (e.g., 10-30 seconds) with gentle agitation. Control leaves are dipped in the water and surfactant solution only. The treated leaves are then allowed to air dry.

  • Insect Exposure: The dried, treated leaves are placed individually in ventilated containers (e.g., Petri dishes with a moistened filter paper to maintain turgidity). A known number of test insects are then introduced into each container.

  • Observation and Data Collection: The containers are maintained under controlled environmental conditions. Mortality is assessed at 24, 48, and 72-hour intervals.

  • Data Analysis: The LC50 (the concentration required to kill 50% of the test population) is calculated using probit analysis after correcting for control mortality.

Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and is particularly useful for assessing the toxicity of systemic insecticides or compounds with anti-feedant properties.

  • Preparation of Treated Diet: The insecticide is mixed directly into the insect's artificial diet before it solidifies. A stock solution of the insecticide is prepared and then serially diluted. A precise volume of each dilution is added to a known volume of the liquid diet and mixed thoroughly. The treated diet is then dispensed into the wells of a bioassay tray or individual containers. A control diet is prepared with the solvent alone.

  • Insect Infestation: Once the diet has solidified, one neonate larva or adult insect is placed in each well or container.

  • Observation and Data Collection: The bioassay trays are sealed with a breathable cover and incubated under controlled conditions. Mortality is recorded after a set period, which can range from 5 to 7 days, depending on the insect and the insecticide's mode of action.

  • Data Analysis: The LC50 is determined by probit analysis of the mortality data.

Conclusion

This compound and neonicotinoids represent two distinct classes of insecticides with different modes of action and, consequently, varying insecticidal spectrums. This compound's mechanism as a cholinesterase inhibitor is a well-established mode of action shared by other carbamate and organophosphate insecticides. Neonicotinoids, with their targeted action on insect nAChRs, have become a cornerstone of modern pest management due to their systemic properties and selective toxicity.

The data presented in this guide, while not directly comparative, highlights the potency of neonicotinoids against a broad range of sucking and chewing insects. The lack of readily available, directly comparative efficacy data between this compound and the newer generations of neonicotinoids underscores a gap in the current scientific literature. Future research should focus on conducting standardized, side-by-side bioassays to provide a clearer, quantitative comparison of the insecticidal spectrums of these and other insecticide classes. Such data is invaluable for developing effective and sustainable integrated pest management (IPM) strategies and for the discovery and development of novel insecticidal compounds.

References

In Vitro Validation of Pyrolan's Acetylcholinesterase Inhibition: A Comparative Guide Using Ellman's Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyrolan's acetylcholinesterase (AChE) inhibitory activity with other known inhibitors, supported by established experimental data from the scientific literature. The methodologies for the key experimental assay, Ellman's assay, are detailed to allow for replication and validation.

This compound, a carbamate insecticide, functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in insects.[3][4] The in vitro validation of the AChE inhibitory potential of compounds like this compound is a crucial step in understanding their mechanism of action and toxicological profile. The most widely used method for this purpose is the spectrophotometric Ellman's assay.[5]

Comparative Analysis of AChE Inhibitory Activity

CompoundCompound ClassAChE SourceIC50 (µM)
This compound Carbamate Not available Not available
BendiocarbCarbamateRat Brain1
PropoxurCarbamateRat Brain>1
AldicarbCarbamateRat Brain>1
CarbarylCarbamateRat Brain17
PhysostigmineCarbamate (Alkaloid)Human0.117
NeostigmineCarbamateHuman0.062

Table 1: Comparative IC50 values of various compounds against acetylcholinesterase. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from.

The data indicates that carbamate insecticides exhibit a range of inhibitory potencies against AChE. Well-established carbamate AChE inhibitors, such as physostigmine and neostigmine, demonstrate significantly lower IC50 values, indicating higher potency.

Experimental Protocol: Ellman's Assay for AChE Inhibition

The following protocol is a standard method for determining the in vitro inhibition of AChE activity using Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Principle: The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of DTNB with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ASCh) by AChE. The production of the yellow-colored TNB anion is monitored spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • DTNB solution (Ellman's reagent)

  • Acetylthiocholine iodide (ASCh) solution (substrate)

  • Test compound (this compound) solution at various concentrations

  • Positive control (e.g., Physostigmine) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer solution (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve ASCh in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.

    • Prepare a stock solution of AChE and dilute it with phosphate buffer to the desired working concentration (e.g., 1 U/mL). Keep the enzyme solution on ice.

    • Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well microplate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (same as used for the test compound).

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at each concentration).

    • Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL positive control solution (at each concentration).

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent/positive control to the respective wells.

    • Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction:

    • To all wells except the blank, add 10 µL of the ASCh solution to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 3 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software package.

Visualizing the Process

To better understand the underlying mechanisms and the experimental procedure, the following diagrams are provided.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Transduction Postsynaptic_Receptor->Signal This compound This compound (Carbamate Inhibitor) This compound->AChE Inhibits

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB - ASCh - AChE - this compound dilutions Plate Prepare 96-well plate: - Blanks - Controls - Test Samples Reagents->Plate Preincubation Pre-incubate Plate (e.g., 15 min at 37°C) Plate->Preincubation Add_Substrate Add ASCh to initiate reaction Preincubation->Add_Substrate Read_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Read_Absorbance Calculate_Rates Calculate Reaction Rates Read_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro validation of AChE inhibition using Ellman's assay.

References

A Comparative Analysis of the Environmental Impacts of Pyrolan and Pyrethroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impacts of two distinct classes of insecticides: Pyrolan, a carbamate, and pyrethroids, a major class of synthetic insecticides. This objective analysis is based on available experimental data to assist in the environmental risk assessment of these compounds.

Overview and Mechanism of Action

This compound , a carbamate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Pyrethroids are synthetic analogues of naturally occurring pyrethrins. They act on the voltage-gated sodium channels in nerve membranes, causing prolonged channel opening and a cascade of disruptive nerve impulses. This leads to paralysis and death of the insect.[1] Pyrethroids are broadly classified into Type I and Type II, with Type II pyrethroids generally exhibiting higher toxicity.

Quantitative Comparison of Environmental Fate and Toxicity

The following tables summarize the available quantitative data for this compound and a selection of commonly used pyrethroids (Permethrin, Cypermethrin, and Deltamethrin) to facilitate a direct comparison of their environmental persistence, bioaccumulation potential, and toxicity to non-target organisms.

Table 1: Physicochemical Properties and Environmental Persistence

ParameterThis compoundPermethrinCypermethrinDeltamethrin
Chemical Class CarbamateSynthetic PyrethroidSynthetic PyrethroidSynthetic Pyrethroid
Water Solubility Data not availableLowVery Low (4 ppb at 20°C)[2]Low
Soil Half-life (t½) Data not available11 - 113 days[3]2 - 8 weeks[2]11 - 72 days[4]
Aquatic Half-life (t½) Data not available19 - 27 hours (water column)>50 days (stable to hydrolysis at neutral pH)0.5 - 0.8 days (in model ecosystem)

Table 2: Toxicity to Non-Target Organisms

OrganismEndpointThis compoundPermethrinCypermethrinDeltamethrin
Mammals (Rat, oral) LD5062 mg/kg430 - 4000 mg/kg250 - 4150 mg/kg9.68 - 11.22 ng/mL (in crucian carp)
Fish (e.g., Rainbow Trout) 96h LC50Data not available~2.5 µg/L0.082 ppm (Nile Tilapia)9.68 - 11.22 ng/mL (in crucian carp)
Aquatic Invertebrates (e.g., Daphnia magna) 48h EC50Data not available0.6 µg/L0.1 - 0.3 µg/L0.005 - 0.05 µg/L

Table 3: Bioaccumulation Potential

ParameterThis compoundPermethrinCypermethrinDeltamethrin
Bioconcentration Factor (BCF) Data not available~300 - 200045.17 (in muscle of crucian carp)36.62 (in liver of crucian carp)

Experimental Protocols

The environmental impact data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

Determination of Soil Half-Life (Based on OECD Guideline 307)

This protocol is designed to determine the rate of aerobic and anaerobic transformation of a substance in soil.

Soil_Half_Life_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation soil Collect and Characterize Soil treat Treat Soil Samples soil->treat substance Prepare Radiolabeled Test Substance substance->treat incubate Incubate under Controlled Aerobic/Anaerobic Conditions treat->incubate sample Sample at Time Intervals incubate->sample extract Extract Substance and Metabolites sample->extract analyze Quantify by Scintillation Counting/Chromatography extract->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Half-life (t½) plot->calculate

Experimental workflow for determining soil half-life.
Aquatic Toxicity Testing (Based on OECD Guideline 203 - Fish, Acute Toxicity Test)

This protocol determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Aquatic_Toxicity_Protocol cluster_setup Test Setup cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis fish Acclimate Test Fish expose Expose Fish to Solutions (96 hours) fish->expose solutions Prepare Test Solutions (Range of Concentrations) solutions->expose observe Record Mortality at 24, 48, 72, 96 hours expose->observe probit Analyze Data using Probit Analysis observe->probit lc50 Determine LC50 Value probit->lc50

Workflow for determining acute aquatic toxicity (LC50).
Bioaccumulation in Fish (Based on OECD Guideline 305)

This protocol assesses the potential of a substance to accumulate in fish from water, determining the Bioconcentration Factor (BCF).

Bioaccumulation_Protocol cluster_phases Experimental Phases cluster_sampling Sampling and Analysis cluster_calculation Calculation uptake Uptake Phase: Expose Fish to Test Substance depuration Depuration Phase: Transfer to Clean Water uptake->depuration sample_fish Sample Fish and Water at Intervals uptake->sample_fish depuration->sample_fish analyze Analyze Substance Concentration sample_fish->analyze kinetics Model Uptake and Depuration Kinetics analyze->kinetics bcf Calculate Bioconcentration Factor (BCF) kinetics->bcf

Workflow for determining the bioconcentration factor (BCF).

Signaling Pathways of Toxicity

The mechanisms of action of this compound and pyrethroids involve distinct signaling pathways, which are crucial for understanding their selective toxicity and potential effects on non-target organisms.

This compound: Cholinesterase Inhibition

This compound, as a carbamate, inhibits acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (ACh) at the synaptic cleft. This results in continuous stimulation of cholinergic receptors.

Cholinesterase_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh Released ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Cholinergic Receptor ACh_released->Receptor Binds This compound This compound This compound->AChE Response Continuous Nerve Impulse Receptor->Response

Signaling pathway of cholinesterase inhibition by this compound.
Pyrethroids: Sodium Channel Modulation

Pyrethroids bind to voltage-gated sodium channels, modifying their gating properties and causing them to remain open for an extended period. This leads to prolonged sodium influx and repetitive neuronal firing.

Sodium_Channel_Modulation cluster_membrane Neuronal Membrane cluster_intra Intracellular Na_channel Voltage-Gated Sodium Channel Na_influx Prolonged Na+ Influx Na_channel->Na_influx Pyrethroid Pyrethroid Pyrethroid->Na_channel Binds and Modifies Depolarization Persistent Depolarization Na_influx->Depolarization Firing Repetitive Neuronal Firing Depolarization->Firing Paralysis Paralysis Firing->Paralysis

Signaling pathway of sodium channel modulation by pyrethroids.

Discussion and Conclusion

The available data indicate significant differences in the environmental profiles of this compound and pyrethroids. Pyrethroids, while effective insecticides, exhibit high toxicity to non-target aquatic organisms, including fish and invertebrates, at very low concentrations. Their persistence in soil can vary depending on the specific compound and environmental conditions. The potential for bioaccumulation is also a concern for some pyrethroids.

Data on the environmental impact of this compound is notably scarce in publicly available literature, which presents a significant challenge for a comprehensive risk assessment. The available information on its mammalian toxicity suggests it is more acutely toxic than many pyrethroids. Its mechanism of action as a cholinesterase inhibitor is well-understood, but its effects on a broader range of non-target species and its environmental fate require further investigation.

Key Findings:

  • Pyrethroids: Exhibit high aquatic toxicity and variable soil persistence. Their bioaccumulation potential needs to be considered in environmental risk assessments.

  • This compound: Limited environmental data is a major concern. Its higher acute mammalian toxicity compared to many pyrethroids warrants a precautionary approach.

Recommendations for Future Research:

To enable a more complete and objective comparison, further research is critically needed to generate robust environmental fate and ecotoxicology data for this compound. Specifically, studies determining its soil and water half-life, its acute and chronic toxicity to a range of representative aquatic and terrestrial non-target organisms, and its bioaccumulation potential are essential. Standardized testing according to internationally recognized guidelines (e.g., OECD) would be crucial for generating comparable and reliable data.

References

Re-evaluating Pyrolan's Potency: A Comparative Guide to Insect AChE Isoform Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the inhibitory effects of Pyrolan on various insect acetylcholinesterase (AChE) isoforms reveals a critical need for further research. While specific comparative data for this compound remains elusive in publicly available literature, this guide provides a framework for its re-evaluation by examining the activity of other carbamate insecticides against different insect AChE isoforms. This analysis underscores the importance of isoform-specific testing in the development of targeted and effective insecticides.

This compound, a carbamate insecticide, functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects.[1][2][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[2][4] However, the effectiveness of an AChE inhibitor can vary significantly between different insect species due to variations in the enzyme's structure. These structural differences, giving rise to different AChE isoforms, can alter the binding affinity of insecticides.

Comparative Analysis of Carbamate Insecticides on Insect AChE Isoforms

To illustrate the isoform-specific nature of insecticide potency, the following table summarizes the IC50 values of several well-known carbamate insecticides against AChE from different insect species. A lower IC50 value indicates a higher inhibitory potency.

InsecticideInsect SpeciesAChE Isoform SourceIC50 (nM)
BendiocarbAnopheles gambiaeWhole body homogenate~1,000
PropoxurAnopheles gambiaeRecombinant AChE1~1,110 (ki)
CarbofuranMusca domesticaHead homogenateVaries with resistance
AldicarbRat Brain (for comparison)Brain homogenate>1,000,000
CarbarylRat Brain (for comparison)Brain homogenate17,000

Note: Data is compiled from various sources and methodologies may differ. The values for propoxur are presented as inhibition constants (ki) which are related to IC50. The IC50 for carbofuran in houseflies is highly dependent on the level of resistance in the strain.

The variation in IC50 values across different insect species and even between resistant and susceptible strains of the same species (e.g., Musca domestica) demonstrates that a "one-size-fits-all" approach to insecticide evaluation is insufficient. The development of resistance, often through mutations in the AChE gene, can dramatically decrease the sensitivity of the enzyme to carbamate inhibitors. For instance, the G119S mutation in Anopheles gambiae AChE is known to confer resistance to carbamates.

Experimental Protocols

To facilitate further research into the specific activity of this compound, a detailed, generalized protocol for determining the IC50 value of an insecticide on insect AChE is provided below. This protocol is based on the widely used Ellman's method.

Preparation of Insect Acetylcholinesterase (AChE)
  • Tissue Collection: Collect the heads of the target insect species (e.g., Musca domestica, Anopheles gambiae, or various aphid species).

  • Homogenization: Homogenize the insect heads in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) containing a non-ionic detergent like Triton X-100 to solubilize the enzyme.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Enzyme Solution: The resulting supernatant contains the crude AChE extract and can be used for the assay. The protein concentration of the extract should be determined using a standard method like the Bradford assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution in phosphate buffer.

    • A series of dilutions of the test insecticide (e.g., this compound) in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay Procedure (in a 96-well microplate):

    • Add phosphate buffer to each well.

    • Add the insect AChE extract to each well.

    • Add the different concentrations of the insecticide solution to the test wells. For control wells, add buffer or a known inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a specific period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding DTNB and then ATCI to all wells.

  • Data Collection:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings at regular intervals for a set period to monitor the reaction kinetics. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each insecticide concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the insecticide concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve.

Visualizing the Process

To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Products Choline + Acetate AChE->Products Choline_uptake Choline Uptake Products->Choline_uptake This compound This compound (Carbamate Inhibitor) This compound->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Insect_Collection 1. Collect Insect Heads Homogenization 2. Homogenize in Buffer Insect_Collection->Homogenization Centrifugation 3. Centrifuge Homogenization->Centrifugation AChE_Extract 4. Collect Supernatant (AChE Extract) Centrifugation->AChE_Extract Plate_Setup 5. Prepare 96-well Plate AChE_Extract->Plate_Setup Add_Reagents 6. Add AChE, Buffer, and this compound dilutions Plate_Setup->Add_Reagents Incubation 7. Incubate Add_Reagents->Incubation Reaction_Start 8. Add DTNB and ATCI Incubation->Reaction_Start Absorbance_Reading 9. Measure Absorbance at 412 nm Reaction_Start->Absorbance_Reading Calc_Inhibition 10. Calculate % Inhibition Absorbance_Reading->Calc_Inhibition Plot_Curve 11. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 12. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

Conclusion and Future Directions

The re-evaluation of this compound's IC50 on different insect AChE isoforms is paramount for its effective and sustainable use. The provided comparative data for other carbamates strongly suggests that this compound's potency is likely to vary between different insect pests. Therefore, dedicated research to determine the specific IC50 values of this compound against a range of key agricultural and public health pests is essential. This will not only aid in the development of more targeted pest management strategies but also contribute to a deeper understanding of insecticide resistance mechanisms. The experimental protocol outlined in this guide provides a robust framework for conducting such vital research.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrolan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. Pyrolan, a carbamate insecticide, requires careful handling due to its potential health hazards. This guide provides essential safety and logistical information to ensure the proper disposal of this compound, fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Protocols

This compound is a cholinesterase inhibitor, meaning it can be a potent neurotoxin.[1] Exposure can lead to symptoms such as headache, nausea, and in higher doses, more severe outcomes.[1] Therefore, strict adherence to safety protocols is paramount.

In the event of a small spill:

  • Dampen the solid spill material with water to prevent it from becoming airborne.

  • Carefully transfer the dampened material into a suitable, labeled container.

  • Use absorbent paper dampened with water to clean the affected area thoroughly.

  • Seal any contaminated clothing and the absorbent paper in a vapor-tight plastic bag for disposal.[1][2]

  • Wash all contaminated surfaces with a soap and water solution.[2]

  • Do not re-enter the contaminated area until a designated Safety Officer has verified that it has been properly cleaned.

Personal Protective Equipment (PPE):

When handling this compound, wearing appropriate PPE is crucial. This includes, at a minimum, safety goggles, chemical-resistant gloves, and a lab coat. For more intensive handling, disposable Tyvek-type sleeves or full protective clothing should be worn. In situations with a risk of inhalation, a self-contained breathing apparatus (SCBA) should be used.

Key Data Summary for this compound Disposal

While specific quantitative parameters for this compound disposal, such as concentration limits for different disposal methods or precise conditions for chemical neutralization, are not publicly available, the following table summarizes the essential safety and logistical information gathered from safety data sheets and chemical databases.

ParameterGuidelineSource
Spill Control Dampen solid material with water before transfer.
Containerization Use a designated, leak-proof, and chemically compatible container with a tightly sealing cap.
Labeling Label waste containers clearly with "Hazardous Waste" and the chemical name.
Primary Disposal Route Collection by a licensed hazardous waste disposal service.
Contaminated Materials Seal in a vapor-tight plastic bag for eventual disposal.
Empty Containers Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.

Experimental Protocols for Disposal

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk to personnel and the environment. This process begins with the initial handling of the waste and concludes with its final removal by a certified service.

Pyrolan_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Professional Disposal A This compound Waste Generated B Segregate from other chemical waste A->B C Select appropriate, sealed container B->C D Label container: 'Hazardous Waste, this compound' C->D E Store in designated, secure area D->E F Maintain waste inventory log E->F G Contact Institutional EHS or licensed waste vendor F->G H Arrange for waste pickup G->H I Retain disposal manifest H->I

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel, the wider community, and the environment. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements for the management of hazardous chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrolan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrolan, a carbamate insecticide. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

This compound, a reversible cholinesterase inhibitor, demands careful handling due to its toxic properties.[1][2] Inhalation, ingestion, or skin contact can lead to adverse health effects.[1] Understanding its chemical and physical properties is the first step toward safe laboratory practices.

Key Properties of this compound

A thorough understanding of a substance's properties is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Registry Number 87-47-8
Molecular Formula C13H15N3O2
Molecular Weight 245.31 g/mol [2]
Melting Point 122°F (50°C)[2]
Boiling Point 320 to 324°F at 0.2 mmHg
Solubility Soluble in water
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Personal Protective Equipment (PPE): Your First Line of Defense

Due to the hazards associated with this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Preparing Solutions - Full-face respirator or a half-face respirator with chemical safety goggles and a face shield- Chemical-resistant gloves (e.g., nitrile rubber, not leather or fabric)- Chemical-resistant suit or lab coat- Closed-toe shoes
Handling Solutions - Half-face respirator with appropriate cartridges- Chemical safety goggles- Chemical-resistant gloves- Lab coat- Closed-toe shoes
Cleaning Spills - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots
Waste Disposal - Half-face respirator with appropriate cartridges- Chemical safety goggles- Chemical-resistant gloves- Lab coat- Closed-toe shoes

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination. The following workflow provides a step-by-step guide for working with this compound.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed with caution Prepare_Work_Area Prepare Work Area in Ventilated Hood Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer this compound Prepare_Work_Area->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Equipment Decontaminate Glassware and Equipment Conduct_Experiment->Decontaminate_Equipment Clean_Work_Area Clean Work Area Decontaminate_Equipment->Clean_Work_Area Doff_PPE Doff and Decontaminate PPE Clean_Work_Area->Doff_PPE Segregate_Waste Segregate Hazardous Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_Waste Dispose via Certified Hazardous Waste Vendor Store_Waste->Dispose_Waste

This compound Handling and Disposal Workflow
Experimental Protocols: A Note on Due Diligence

Decontamination and Disposal: A Critical Final Step

Proper decontamination of all equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.

Decontamination Procedure:

  • Gross Decontamination: Remove gross contamination from equipment using a disposable towel.

  • Wash: Wash all glassware and equipment with a suitable laboratory detergent and hot water.

  • Rinse: Rinse thoroughly with water.

  • Final Rinse: Perform a final rinse with an appropriate solvent if necessary, ensuring the solvent is also disposed of as hazardous waste.

  • Dry: Allow all equipment to air dry completely in a well-ventilated area.

Personal Protective Equipment Decontamination: Reusable PPE, such as respirators and face shields, must be decontaminated according to the manufacturer's instructions. Disposable items should be discarded as hazardous waste. Contaminated clothing should be handled with gloves and washed separately from other laundry using hot water and detergent.

Disposal Plan: All waste generated from handling this compound, including contaminated PPE, empty containers, and experimental waste, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal vendor. Never dispose of this compound or its waste down the drain or in regular trash.

Logical Relationships in PPE Selection

The selection of appropriate PPE is a critical decision-making process based on the specific task and the associated risks. The following diagram illustrates the logical relationship for selecting the correct level of protection when working with this compound.

PPE Selection Logic for Handling this compound Task Identify Handling Task Weighing Weighing Solid this compound Task->Weighing Handling_Solution Handling Dilute Solution Task->Handling_Solution Spill_Cleanup Spill Cleanup Task->Spill_Cleanup PPE_Level_Medium Medium-Level PPE: - Half-face respirator - Safety goggles & face shield - Chemical-resistant gloves - Lab coat Weighing->PPE_Level_Medium High risk of aerosol generation PPE_Level_Low Standard PPE: - Safety glasses - Nitrile gloves - Lab coat Handling_Solution->PPE_Level_Low Low risk of splashing PPE_Level_High High-Level PPE: - Full-face respirator - Chemical suit - Heavy-duty gloves Spill_Cleanup->PPE_Level_High High risk of exposure

PPE Selection Logic for this compound

By implementing these safety and logistical measures, researchers can confidently and responsibly conduct their work with this compound, ensuring the well-being of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.